HG-7-85-01
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31F3N6O2S/c1-2-39-12-14-40(15-13-39)18-22-8-9-23(17-24(22)31(32,33)34)35-28(42)21-5-3-4-20(16-21)25-10-11-26-29(36-25)43-30(37-26)38-27(41)19-6-7-19/h3-5,8-11,16-17,19H,2,6-7,12-15,18H2,1H3,(H,35,42)(H,37,38,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWRKFUHCSCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F3N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of HG-7-85-01: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent, type II ATP-competitive tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against a range of oncogenic kinases, including those with mutations that confer resistance to other TKIs.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, target profile, and cellular effects. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows to support further research and development of this compound.
Core Mechanism of Action: A Type II Kinase Inhibitor
This compound functions as a type II ATP-competitive inhibitor, a class of inhibitors that bind to the inactive "DFG-out" conformation of the kinase domain.[2][4] This is in contrast to type I inhibitors, which bind to the active "DFG-in" conformation. The "DFG-out" conformation is characterized by the phenylalanine residue of the highly conserved Asp-Phe-Gly (DFG) motif being flipped out of its canonical position. By stabilizing this inactive state, this compound prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[2]
A key advantage of this mechanism is the ability to overcome resistance mediated by "gatekeeper" mutations, such as the T315I mutation in BCR-ABL.[1][2] These mutations occur in the ATP-binding pocket and sterically hinder the binding of many conventional TKIs. This compound's ability to accommodate these bulky amino acid substitutions allows it to effectively inhibit both wild-type and mutant kinases.[1]
Target Profile and Quantitative Inhibition Data
This compound exhibits a distinct profile of kinase inhibition, with high potency against several key oncogenic kinases.[2] The following tables summarize the inhibitory activity of this compound from biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) | Reference(s) |
| Bcr-Abl | T315I | 3 | [1][2][3] |
| KDR (VEGFR2) | Wild-Type | 20 | [1][2][3] |
| RET | Wild-Type | 30 | [1][2][3] |
| Other Kinases | - | >2000 | [1][2][3] |
Table 2: Cellular Proliferation Inhibition Profile of this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Reference(s) |
| Ba/F3 | BCR-ABL | 60-140 | [3] |
| Ba/F3 | BCR-ABL-T315I | 60-140 | [3] |
| Ba/F3 | Kit-T670I | Potently Inhibits | [3] |
| Ba/F3 | TEL/PDGFRβ | Potently Inhibits | [3] |
| Ba/F3 | human c-Src | 190 | [3] |
| Ba/F3 | T338I Src | 290 | [3] |
| Ba/F3 | T338M Src | 150 | [3] |
Inhibition of Key Signaling Pathways
This compound exerts its cellular effects by blocking critical downstream signaling pathways that promote cell proliferation, survival, and growth.[2] The primary pathways affected are those downstream of its target kinases.
BCR-ABL Signaling Pathway
In chronic myeloid leukemia (CML), the constitutively active BCR-ABL fusion protein drives leukemogenesis through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. This compound effectively inhibits BCR-ABL kinase activity, leading to the suppression of these pro-survival and proliferative signals.[2][5]
PDGFRα, Kit, and Src Signaling Pathways
This compound also demonstrates potent inhibition of PDGFRα, Kit, and Src kinases.[1][3][4] These kinases are involved in various cellular processes, and their aberrant activation is implicated in several cancers. By inhibiting these kinases, this compound can disrupt downstream signaling cascades that control cell growth, migration, and survival.
Cellular Effects of this compound
The inhibition of these critical signaling pathways by this compound translates into distinct cellular phenotypes, primarily the inhibition of proliferation and the induction of apoptosis in cancer cells dependent on these kinases.[2][3]
-
Inhibition of Cell Proliferation: this compound potently and selectively inhibits the proliferation of cells expressing non-mutant BCR-ABL and the BCR-ABL-T315I gatekeeper mutant.[3]
-
Induction of Apoptosis: Treatment with this compound leads to the induction of apoptosis in cells expressing BCR-ABL.[3]
-
Cell Cycle Arrest: this compound treatment can cause a G0/G1 cell cycle arrest in BCR-ABL-expressing cells.[3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize kinase inhibitors like this compound.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the activity of a purified kinase.[4][6]
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl, Src)
-
Kinase-specific substrate (e.g., a peptide with a tyrosine residue)
-
ATP (adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase and substrate to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction by adding a stop solution.
-
Add the detection reagent to quantify the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.[6]
-
Cell Proliferation (MTT) Assay
This assay is crucial for determining the efficacy of this compound in inhibiting the proliferation of cells dependent on the activity of specific wild-type or mutant kinases.[1][4]
-
Reagents and Materials:
-
Cancer cell lines (e.g., Ba/F3 cells expressing target kinases)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for 48 to 72 hours.[6]
-
Add MTT reagent to each well and incubate for a few hours to allow for formazan (B1609692) crystal formation.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the EC50 value.
-
In Vivo CML Mouse Model Study
This protocol describes a method to assess the in vivo efficacy of this compound in a mouse model of chronic myeloid leukemia.[1]
-
Materials:
-
Donor and recipient mice (e.g., BALB/c)
-
Retroviral vector encoding BCR-ABL
-
5-Fluorouracil (5-FU) for bone marrow enrichment
-
Syringes, needles, and other surgical equipment
-
This compound formulated for oral or intraperitoneal administration
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
-
Protocol:
-
Treat donor mice with 5-FU to enrich for hematopoietic stem and progenitor cells.
-
Harvest bone marrow cells from the femurs and tibias of the donor mice.
-
Transduce the bone marrow cells with a retrovirus encoding BCR-ABL.
-
Irradiate recipient mice to ablate their native bone marrow.
-
Inject the transduced bone marrow cells into the recipient mice via tail vein injection.
-
Monitor the mice for signs of leukemia development.
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups.
-
Monitor tumor burden (e.g., via bioluminescence imaging) and survival over time.
-
Conclusion
This compound is a potent and selective type II tyrosine kinase inhibitor with a well-defined mechanism of action. Its ability to effectively inhibit both wild-type and gatekeeper mutant kinases, particularly the T315I mutant of BCR-ABL, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.
References
The Kinase Selectivity Profile of HG-7-85-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against a focused spectrum of wild-type and mutant oncogenic kinases.[1][2] Primarily recognized for its efficacy in overcoming the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first and second-generation inhibitors, its inhibitory profile also extends to other key kinases implicated in cancer progression, including PDGFRα, KIT, Src, KDR, and RET.[1][3] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting quantitative inhibition data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase domain, this compound specifically recognizes and stabilizes the inactive "DFG-out" conformation.[2][4] This binding mode prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of substrate proteins. This distinct mechanism is crucial for its ability to inhibit kinases with the T315I "gatekeeper" mutation, a common mechanism of acquired resistance to other kinase inhibitors.[2][4]
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of purified kinases. The following tables summarize the available biochemical (IC50) and cell-based (EC50) inhibition data.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | Wild-Type | 20 |
| RET | Wild-Type | 30 |
| PDGFRα | - | 440 |
| JAK1 | - | 120 |
| MK5 | - | 560 |
| Other Kinases | - | >2000 |
Note: IC50 values can vary depending on specific assay conditions, such as ATP concentration.[5]
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | Bcr-Abl (non-mutant) | 60-140 |
| Ba/F3 | Bcr-Abl-T315I | 60-140 |
| Ba/F3 | Kit-T670I | Potently Inhibited |
| Ba/F3 | PDGFRα-T674M | Highly Responsive |
| Ba/F3 | PDGFRα-T674I | Highly Responsive |
| Ba/F3 | c-Src | 190 |
| Ba/F3 | T338I Src | 290 |
| Ba/F3 | T338M Src | 150 |
Key Signaling Pathways Targeted by this compound
This compound exerts its cellular effects by inhibiting critical downstream signaling pathways that are constitutively activated in various cancers and drive cell proliferation and survival.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental for the accurate characterization of kinase inhibitors. The following sections outline the methodologies for key assays used to evaluate this compound.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Reagents and Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl, Src)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then further dilute into the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the purified kinase enzyme to wells containing the different concentrations of this compound. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.[1]
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate for a predetermined time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Stop the kinase reaction and quantify the amount of product formed. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.[2][6]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on the activity of its target kinases.
Reagents and Materials:
-
Cancer cell lines (e.g., Ba/F3 expressing Bcr-Abl)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase into 96-well plates at a predetermined density (e.g., 5,000 cells/well).[1][7]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Culture the cells for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).[1][6]
-
Viability Assessment: Add a viability reagent to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.[1]
-
Data Acquisition: Measure the output signal (luminescence or absorbance) using a plate reader.[7]
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of proliferation against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.[1]
Conclusion
This compound is a selective, type II kinase inhibitor with potent activity against clinically relevant oncogenic kinases, most notably the T315I mutant of BCR-ABL.[3][4] Its well-defined selectivity profile, characterized by potent inhibition of a narrow range of kinases, underscores its utility as a valuable research tool and a potential therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working to further elucidate the biological effects and therapeutic potential of this compound.
References
The Precision Strike of HG-7-85-01: A Technical Guide to Its Target Kinases
For Immediate Release
Cambridge, MA – December 4, 2025 – In the intricate landscape of targeted cancer therapy, the small molecule inhibitor HG-7-85-01 has emerged as a potent and selective agent against a range of oncogenic kinases. This technical guide offers an in-depth analysis of the target profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action, designed for researchers, scientists, and drug development professionals.
This compound is a type II ATP-competitive kinase inhibitor, a class of molecules that bind to and stabilize the inactive "DFG-out" conformation of the kinase domain.[1] This mechanism of action is particularly effective against certain mutations that confer resistance to other kinase inhibitors.[1][2] The primary targets of this compound include the Bcr-Abl fusion protein, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases.[1] Notably, it demonstrates significant activity against the T315I "gatekeeper" mutation in Bcr-Abl, a common cause of resistance to first and second-generation inhibitors in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3]
Quantitative Inhibition Profile
The efficacy of this compound has been rigorously quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, demonstrating its potency against key wild-type and mutant kinases.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[2][4][5] |
| KDR (VEGFR2) | Wild-Type | 20[2][4][5] |
| RET | Wild-Type | 30[2][4][5] |
| Other Kinases | - | >2000[2] |
Table 2: Cellular Proliferation Inhibition Profile of this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | Bcr-Abl (non-mutant) | 60-140[5] |
| Ba/F3 | Bcr-Abl-T315I | 60-140[5] |
| Ba/F3 | Kit-T670I | Potently Inhibited[5] |
| Ba/F3 | PDGFRα-T674M | Highly Responsive[5] |
| Ba/F3 | PDGFRα-T674I | Highly Responsive[5] |
| Ba/F3 | human c-Src | 190[5] |
| Ba/F3 | T338I Src | 290[5] |
| Ba/F3 | T338M Src | 150[5] |
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by intercepting critical signaling cascades that drive cell proliferation and survival. The primary pathways affected are those downstream of Bcr-Abl and other targeted receptor tyrosine kinases.
Experimental Protocols
The characterization of this compound relies on a suite of standardized biochemical and cell-based assays. Below are the detailed methodologies for key experiments.
Biochemical Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
Methodology:
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable solvent, such as DMSO, and then further diluted into the assay buffer.[1][4]
-
Reaction Setup: In a 96- or 384-well plate, the purified kinase enzyme is added to wells containing various concentrations of this compound.[4][6] A pre-incubation period of 15-30 minutes at room temperature allows for inhibitor binding.[4]
-
Initiation: The kinase reaction is initiated by adding a solution containing the peptide substrate and ATP.[4]
-
Incubation: The reaction is allowed to proceed for a defined period, typically 60 minutes, at a controlled temperature (e.g., 30°C).[4][6]
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using radiolabeled ATP, or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based ADP detection (e.g., ADP-Glo™).[6]
-
IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[6]
Cell Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess the anti-proliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[1][7]
-
Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified period, typically 72 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[1] Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solution is measured at 570 nm using a microplate reader.[1]
-
IC50 Determination: The percentage of cell viability for each inhibitor concentration is calculated relative to the vehicle control, and the IC50 value is determined.[1]
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect the induction of apoptosis in cells following treatment with an inhibitor.
Methodology:
-
Cell Treatment: Cancer cell lines are treated with this compound at various concentrations for a specified time.[1]
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).[1]
-
Incubation: The cells are incubated in the dark at room temperature for a short period.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[1] Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are positive for both stains.[1]
This comprehensive technical guide provides a foundational understanding of the target kinases of this compound, its mechanism of action, and the experimental methodologies used for its characterization. This information is critical for the continued research and development of this promising kinase inhibitor.
References
An In-depth Technical Guide to HG-7-85-01: A Potent Type II Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against the wild-type and mutated forms of several oncogenic kinases.[1] This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action, inhibitory profile, and effects on cellular signaling pathways. This document also includes detailed experimental protocols and quantitative data to support further research and development of this compound.
Chemical Structure and Properties
This compound is a synthetic molecule with a complex heterocyclic structure, designed as a hybrid of nilotinib (B1678881) and dasatinib (B193332) to overcome resistance to existing kinase inhibitors.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[2-(Cyclopropanecarbonylamino)-[1][4]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | [5] |
| Chemical Formula | C₃₁H₃₁F₃N₆O₂S | [5] |
| Molecular Weight | 608.68 g/mol | [4][5] |
| CAS Number | 1258391-13-7 | [5] |
| Appearance | Solid powder | [5] |
| Purity | Typically >98% | [4] |
| Solubility | Soluble in DMSO (100 mg/mL, 164.29 mM) | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [4] |
Mechanism of Action
This compound is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of a kinase, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase domain.[1] This binding mode prevents the kinase from adopting its active state, thereby blocking the binding of ATP and subsequent phosphorylation of substrate proteins.[1] This mechanism is particularly effective against kinases with "gatekeeper" mutations, such as the T315I mutation in BCR-ABL, which confer resistance to many first and second-generation inhibitors.[1][6]
Biological Activity and Inhibitory Profile
This compound exhibits potent inhibitory activity against a range of tyrosine kinases implicated in cancer. Its primary target is the BCR-ABL fusion protein, including the clinically significant T315I mutant.[1][6]
Table 2: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC₅₀ (nM) | Reference(s) |
| Bcr-Abl | Wild-Type | <5 | [6] |
| Bcr-Abl | T315I | 3 | [1][7] |
| KDR (VEGFR2) | Wild-Type | 20 | [1][7] |
| RET | Wild-Type | 30 | [1][7] |
| PDGFRα | - | 440 | |
| c-Kit | T670I | - | [7] |
| Src | - | - | [7] |
Table 3: Cellular Activity of this compound
| Cell Line | Target Expressed | Assay Type | IC₅₀ (nM) | Reference(s) |
| Ba/F3 | BCR-ABL (WT) | Proliferation | 10 - 60 | [3] |
| Ba/F3 | BCR-ABL T315I | Proliferation | 60 - 140 | [7] |
| Ba/F3 | Kit-T670I | Proliferation | - | [7] |
| Ba/F3 transformed with human c-Src | c-Src | Proliferation | 190 | [7] |
| Ba/F3 transformed with T338I Src | T338I Src | Proliferation | 290 | [7] |
| Ba/F3 transformed with T338M Src | T338M Src | Proliferation | 150 | [7] |
Signaling Pathways
By inhibiting key tyrosine kinases, this compound disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][8]
Caption: Inhibition of the BCR-ABL Signaling Pathway by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl T315I)
-
Kinase-specific peptide substrate
-
ATP
-
This compound (stock solution in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white opaque plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Assay Plate Preparation: Add 2.5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the purified kinase enzyme at a predetermined optimal concentration to each well.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at or near its Km concentration).
-
Incubation: Incubate the reaction for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This protocol is used to assess the anti-proliferative effect of this compound on cancer cell lines dependent on specific kinase activity.
Materials:
-
Ba/F3 cells expressing wild-type or mutant BCR-ABL
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Cell Seeding: Seed Ba/F3 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Data Analysis: Determine the percentage of viable cells relative to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.[6]
Caption: Workflow for a cell-based proliferation assay.
In Vivo Studies
In vivo studies have been conducted to evaluate the efficacy of this compound, often in xenograft models. Combination studies with the allosteric inhibitor GNF-5 have demonstrated at least additive effects against both non-mutated and T315I BCR-ABL in vivo.[2] While detailed pharmacokinetic data such as Cmax and Tmax are not widely published, studies have suggested that this compound has limited oral bioavailability, which may present a challenge for clinical development.[1]
Conclusion
This compound is a potent and selective type II kinase inhibitor with significant preclinical activity against clinically relevant targets, most notably the T315I mutant of BCR-ABL.[1][6] Its mechanism of action, characterized by the inhibition of key oncogenic signaling pathways leading to cell cycle arrest and apoptosis, is well-supported by in vitro and cellular data.[1][7] The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and similar next-generation kinase inhibitors. Further studies are warranted to fully elucidate its therapeutic potential.
References
Pharmacokinetics of HG-7-85-01: An In-depth Technical Guide
Disclaimer: As of December 2025, publicly available literature does not contain specific quantitative pharmacokinetic data for HG-7-85-01, such as Cmax, Tmax, AUC, half-life, bioavailability, or clearance. While its development has been noted, detailed absorption, distribution, metabolism, and excretion (ADME) parameters have not been disclosed. This guide, therefore, focuses on the available preclinical data regarding its mechanism of action, target profile, and cellular effects, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally bioavailable, type II ATP-competitive inhibitor of multiple tyrosine kinases. It has garnered significant interest for its ability to overcome the T315I "gatekeeper" mutation in the Bcr-Abl kinase, a common mechanism of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML). Beyond Bcr-Abl, this compound demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases, suggesting its potential therapeutic application in a broader range of malignancies driven by these oncogenes.
Mechanism of Action
Unlike type I inhibitors that bind to the active conformation of the kinase, this compound, as a type II inhibitor, preferentially binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain. This distinct binding mode allows it to accommodate the steric hindrance presented by the bulky isoleucine residue in the T315I mutant of Bcr-Abl, effectively inhibiting its activity. By locking the kinase in an inactive state, this compound prevents ATP binding and subsequent phosphorylation of downstream substrates, thereby abrogating the signaling pathways that drive cell proliferation and survival.
Target Profile and In Vitro Potency
This compound exhibits potent inhibitory activity against a select panel of wild-type and mutant kinases. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| PDGFRα | - | Data not available |
| KIT | - | Data not available |
| Src | - | Data not available |
Note: While PDGFRα, KIT, and Src are known targets, specific IC50 values from publicly available sources are limited.
Cellular Activity
In cellular assays, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in cell lines dependent on its target kinases.
| Cell Line | Expressed Kinase | Effect |
| Ba/F3 | Bcr-Abl (T315I) | Inhibition of proliferation |
| CML patient-derived cells | Bcr-Abl (T315I) | Induction of apoptosis |
Signaling Pathway Inhibition
This compound exerts its cellular effects by inhibiting the downstream signaling cascades initiated by its target kinases. The primary pathways affected are those involved in cell cycle progression, survival, and proliferation.
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a purified kinase (IC50).
Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl T315I)
-
Specific peptide substrate
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
96- or 384-well plates
-
Filter plates or scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the reaction plate.
-
Add the purified kinase and the specific peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the concentration of this compound required to inhibit the proliferation of a cell line by 50% (GI50).
Materials:
-
Cancer cell line (e.g., Ba/F3 expressing Bcr-Abl T315I)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Determine the GI50 value by fitting the data to a dose-response curve.
In Vivo Efficacy
While specific pharmacokinetic data is lacking, preclinical in vivo studies in mouse models of CML have been reported to show that this compound can inhibit the growth of tumors expressing the T315I mutant of Bcr-Abl. These studies are essential for establishing proof-of-concept and guiding further development.
CML Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Procedure:
-
Induction of CML:
-
Harvest bone marrow cells from donor mice.
-
Transduce the bone marrow cells with a retrovirus encoding the Bcr-Abl T315I mutant.
-
Irradiate recipient mice to ablate their native bone marrow.
-
Inject the transduced bone marrow cells into the recipient mice via tail vein injection.
-
-
Treatment:
-
Once the leukemia is established (monitored by peripheral blood analysis or bioluminescence imaging), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or vehicle control daily for a specified duration.
-
-
Efficacy Assessment:
-
Monitor tumor burden throughout the study.
-
Measure overall survival of the mice in each group.
-
At the end of the study, tissues can be harvested for further analysis (e.g., Western blotting to assess target inhibition).
-
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with a clear mechanism of action and potent activity against clinically relevant drug-resistant mutations. While the absence of detailed pharmacokinetic data in the public domain limits a full understanding of its clinical potential, the available preclinical evidence warrants its further investigation. Future studies disclosing the ADME properties of this compound will be critical for its progression as a therapeutic agent.
An In-depth Technical Guide to the Discovery and Development of HG-7-85-01
A Potent, Type II ATP-Competitive Kinase Inhibitor for Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor notable for its efficacy against wild-type and mutant forms of several key oncogenic kinases.[1][2] A primary focus of its development has been its ability to overcome the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to first and second-generation inhibitors in the treatment of Chronic Myeloid Leukemia (CML).[2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, target profile, quantitative inhibition data, and effects on cellular signaling pathways. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development of this and similar kinase inhibitors.
Mechanism of Action
This compound functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active "DFG-in" conformation of a kinase, this compound specifically binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[2][3] This binding mode prevents the kinase from adopting its active state, thereby blocking the binding of ATP and subsequent phosphorylation of substrate proteins. This distinct mechanism allows this compound to effectively inhibit kinases with mutations in the ATP-binding pocket, such as the T315I gatekeeper mutation in BCR-ABL, which confers resistance to many other tyrosine kinase inhibitors (TKIs).[1][3]
Figure 1: Mechanism of action of this compound.
Target Profile and Quantitative Inhibition Data
This compound demonstrates a distinct kinase inhibition profile, with high potency against several oncogenic tyrosine kinases implicated in various cancers. Its selectivity is a key feature, showing weak or no inhibition against a broader panel of kinases at concentrations where it potently inhibits its primary targets.[3][4]
Data Presentation
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | Wild-Type | 20 |
| RET | Wild-Type | 30 |
| Other Kinases | N/A | >2000 |
| [Data sourced from references[1][3][4]] |
Table 2: Cellular Proliferation Inhibition Profile of this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | BCR-ABL (non-mutant) | 60-140 |
| Ba/F3 | BCR-ABL (T315I) | 60-140 |
| Ba/F3 | Kit (T670I) | Potent Inhibition |
| Ba/F3 | PDGFRα (T674M) | Highly Responsive |
| Ba/F3 | PDGFRα (T674I) | Highly Responsive |
| Ba/F3 | c-Src | 190 |
| Ba/F3 | c-Src (T338I) | 290 |
| Ba/F3 | c-Src (T338M) | 150 |
| [Data sourced from references[3][4]] |
Table 3: Comparative Efficacy of this compound against BCR-ABL Mutants
| BCR-ABL Mutant | This compound (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 5 |
| [Data is a representative summary from preclinical studies[5]] |
Effects on Cellular Signaling Pathways
This compound exerts its cellular effects by inhibiting key signaling pathways that are constitutively activated in many cancers, leading to the inhibition of proliferation and induction of apoptosis.[1][4] The primary pathways affected are those downstream of BCR-ABL and other targeted kinases like PDGFRα, Kit, and Src.
BCR-ABL Signaling Pathway
In CML, the BCR-ABL fusion protein drives oncogenesis through the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival. This compound effectively blocks these downstream signals.
References
The Core of Specificity: A Technical Guide to HG-7-85-01, a Type II Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent, ATP-competitive kinase inhibitor that has garnered significant interest for its efficacy against wild-type and mutant oncogenic kinases.[1] Classified as a type II inhibitor, it uniquely targets the inactive "DFG-out" conformation of the kinase domain, a mechanism that allows it to overcome common resistance mutations, notably the T315I "gatekeeper" mutation in BCR-ABL.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, target profile, and impact on key cellular signaling pathways. Included are structured quantitative data, detailed experimental protocols, and visualizations to facilitate further research and application in drug discovery.
Mechanism of Action
This compound functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active conformation of a kinase, type II inhibitors stabilize the inactive "DFG-out" state. This prevents the kinase from achieving its active conformation, thereby blocking ATP binding and subsequent phosphorylation of target substrates. This distinct mechanism of action enables this compound to effectively inhibit kinases with mutations in the ATP-binding pocket that confer resistance to other inhibitors.[1][2] A key example is its activity against the T315I mutation in BCR-ABL, a common cause of resistance to first and second-generation inhibitors in the treatment of chronic myeloid leukemia (CML).[3][4]
Target Profile and Quantitative Inhibition Data
This compound demonstrates a distinct kinase inhibition profile, with high potency against several kinases implicated in malignancies. Its selectivity for these primary targets over other kinases is a noteworthy characteristic.[2][5]
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | [1][2] |
| KDR (VEGFR2) | Wild-Type | 20 | [1][2] |
| RET | Wild-Type | 30 | [1][2] |
| Other Kinases | N/A | >2000 | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Notes |
| Ba/F3 | BCR-ABL | 60-140 | Potent inhibition of nonmutant BCR-ABL.[5] |
| Ba/F3 | BCR-ABL-T315I | 60-140 | Overcomes the gatekeeper resistance mutation.[5] |
| Ba/F3 | Kit-T670I | - | Potently inhibits proliferation.[5] |
| Ba/F3 | PDGFRα-T674M | - | Highly responsive to this compound.[5] |
| Ba/F3 | PDGFRα-T674I | - | Highly responsive to this compound.[5] |
| Ba/F3 | c-Src | 190 | Inhibition of human c-Src transformed cells.[5] |
| Ba/F3 | T338I Src | 290 | Inhibition of mutant Src.[5] |
| Ba/F3 | T338M Src | 150 | Inhibition of mutant Src.[5] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) | Clearance (mL/min/kg) | Reference |
| Mouse | 10 | 5 | 1.1 | 106 | 23 | [1] |
| Rat | 2 | 19 | 5.8 | 292 | 13 | [1] |
Key Signaling Pathways
This compound exerts its cellular effects by inhibiting critical downstream signaling pathways that regulate cell proliferation, survival, and growth. The primary pathways affected are those downstream of BCR-ABL, RET, c-Kit, PDGFRα, and Src.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Cellular Effects of HG-7-85-01 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor that has demonstrated significant activity against a range of wild-type and mutant oncogenic kinases.[1][2] Its unique mechanism of action, which involves binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain, allows it to overcome common resistance mechanisms, such as the T315I "gatekeeper" mutation in BCR-ABL.[2] This technical guide provides a comprehensive overview of the cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Mechanism of Action
Unlike type I kinase inhibitors that bind to the active conformation of the kinase, this compound is a type II inhibitor. This class of inhibitors targets the inactive state of the kinase, leading to a distinct inhibitory profile.[2] This mechanism is particularly effective against kinases with mutations in the ATP-binding pocket that confer resistance to other inhibitors.
Data Presentation
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound against its primary kinase targets and in various cancer cell lines.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[2][3] |
| KDR (VEGFR2) | Wild-Type | 20[2][3] |
| RET | Wild-Type | 30[2][3] |
| Other Kinases | - | >2000[2][3] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | BCR-ABL (non-mutant) | 60-140[3] |
| Ba/F3 | BCR-ABL (T315I mutant) | 60-140[3] |
| Ba/F3 | c-Src (human) | 190[3] |
| Ba/F3 | T338I Src | 290[3] |
| Ba/F3 | T338M Src | 150[3] |
Core Cellular Effects
Treatment with this compound elicits several key cellular responses, primarily in cancer cells dependent on the activity of its target kinases.
-
Inhibition of Proliferation: this compound potently inhibits the proliferation of cancer cells driven by BCR-ABL, RET, PDGFRα, and c-Kit.[4] This is a direct consequence of the inhibition of the kinase activity essential for cell growth and division.
-
Induction of Apoptosis: By blocking critical survival signals downstream of its target kinases, this compound induces programmed cell death, or apoptosis.[4]
-
Cell Cycle Arrest: The compound has been shown to cause a G0/G1 phase arrest in the cell cycle of treated cells, preventing them from proceeding to DNA synthesis and mitosis.[4]
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by blocking the downstream signaling cascades initiated by its target kinases.
BCR-ABL Signaling
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[5][6][7] this compound effectively inhibits BCR-ABL, thereby shutting down these pro-cancerogenic signals.
Caption: Inhibition of the BCR-ABL signaling pathway by this compound.
RET Signaling
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Oncogenic fusions and activating mutations of RET are found in various cancers, including thyroid and lung cancer.[8][9] Activated RET signals through pathways such as MAPK and PI3K/AKT to promote tumorigenesis.[8]
Caption: Inhibition of the RET signaling pathway by this compound.
PDGFRα and c-Kit Signaling
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and c-Kit are receptor tyrosine kinases that play crucial roles in normal cellular processes and are also implicated in various cancers, including gastrointestinal stromal tumors (GIST).[10][11] Their downstream signaling involves the PI3K/AKT and MAPK pathways.
Caption: Inhibition of PDGFRα and c-Kit signaling by this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute into the assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells containing the different concentrations of this compound.
-
Pre-incubation: Allow for a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit inhibitor binding.[12]
-
Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. Luminescence-based assays are commonly used, where the light output is inversely proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Caption: General workflow for an MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are Annexin V and PI positive.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[5][13]
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.[5][13]
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of target kinases and their downstream substrates, providing direct evidence of inhibitor activity within the cell.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 2-4 hours) and then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BCR-ABL, BCR-ABL, p-STAT5, STAT5).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The reduction in the phosphorylated protein signal relative to the total protein indicates the inhibitory effect of this compound.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in animal models, typically using xenografts of human cancer cell lines in immunodeficient mice.
Xenograft Tumor Model
Methodology:
-
Cell Implantation: Subcutaneously or intravenously inject human cancer cells (e.g., Ba/F3 expressing BCR-ABL T315I) into immunodeficient mice.[14]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection).[14][15]
-
Tumor Measurement: Monitor tumor volume regularly using calipers.[15][16]
-
Endpoint Analysis: At the end of the study, assess tumor growth inhibition. Tissues can also be collected for pharmacokinetic and pharmacodynamic analysis.[17]
Conclusion
This compound is a potent and selective type II kinase inhibitor with significant anti-cancer activity. Its ability to inhibit clinically relevant mutant kinases, such as BCR-ABL T315I, makes it a valuable tool for research and a promising candidate for further therapeutic development. This guide provides a comprehensive overview of its cellular effects and the methodologies used to characterize its activity, serving as a valuable resource for the scientific community.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet-derived growth factor receptor A - Wikipedia [en.wikipedia.org]
- 12. C-KIT signaling in cancer treatment. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. sites.math.duke.edu [sites.math.duke.edu]
- 16. animalcare.jhu.edu [animalcare.jhu.edu]
- 17. benchchem.com [benchchem.com]
In Vitro Activity of HG-7-85-01: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against a range of wild-type and mutant oncogenic kinases.[1][2][3] Its primary mechanism of action involves binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain, which prevents ATP binding and subsequent substrate phosphorylation.[1][2] This mode of inhibition allows this compound to effectively target kinases with the "gatekeeper" T315I mutation in BCR-ABL, a common mechanism of resistance to first and second-generation tyrosine kinase inhibitors (TKIs).[1][2][4] This guide provides an in-depth overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for key targets.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | Wild-Type | 20 |
| RET | Wild-Type | 30 |
| Other Kinases | N/A | >2000 |
Data sourced from multiple references.[1][3][4]
Table 2: Cellular Activity of this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| 32D-BCR-ABL | Non-mutant BCR-ABL | 60 - 140 |
| 32D-BCR-ABL-T315I | BCR-ABL T315I | 60 - 140 |
| Ba/F3-Kit-T670I | Kit T670I | Potently Inhibited |
| Ba/F3 transformed with human c-Src | c-Src | 190 |
| Ba/F3 transformed with T338I Src | T338I Src | 290 |
| Ba/F3 transformed with T338M Src | T338M Src | 150 |
Data primarily sourced from reference[3].
Signaling Pathways and Mechanism of Action
This compound exerts its cellular effects by inhibiting key signaling pathways that are constitutively activated in various cancers. The primary targets include the BCR-ABL, PDGFRα, KIT, and Src kinase pathways, which are crucial for cell proliferation and survival.[1][2][5]
Mechanism of Action of this compound.
By stabilizing the inactive "DFG-out" conformation, this compound prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent downstream signaling.[1]
Inhibition of BCR-ABL Signaling by this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.[6]
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells containing the different concentrations of this compound. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.[1][6]
-
Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1][6]
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. This is often done using luminescence-based assays (e.g., Kinase-Glo®) where the light output is inversely proportional to kinase activity.[1][7]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Workflow for a Biochemical Kinase Inhibition Assay.
Cell Proliferation Assay (e.g., MTT Assay)
This protocol is used to determine the EC50 of an inhibitor on the growth of specific cell lines.[2][5]
Methodology:
-
Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase into 96-well plates at a predetermined density.[5]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours to allow the compound to affect cell proliferation.[6]
-
Viability Assessment: Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will convert the MTT into a colored formazan (B1609692) product.[2][6]
-
Measurement: Add a solubilization solution to each well to dissolve the formazan crystals. Measure the absorbance of the solution at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.[6]
MTT Cell Proliferation Assay Workflow.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.[2]
Methodology:
-
Cell Treatment: Treat cancer cell lines with various concentrations of this compound for a specified period (e.g., 24-72 hours).[3]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.[2] Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or are necrotic.
Conclusion
This compound is a potent and selective type II kinase inhibitor with demonstrated biochemical and cellular activity against clinically relevant targets, including the imatinib-resistant T315I mutant of BCR-ABL.[1] Its pharmacodynamic profile is characterized by the inhibition of key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[1][3] The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for HG-7-85-01 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against several wild-type and mutant oncogenic kinases.[1] It is particularly effective in overcoming the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).[1][2] Its inhibitory profile also extends to other key kinases such as PDGFRα, KIT, Src, KDR, and RET.[1][3] This document provides detailed application notes and protocols for the use of this compound in cell culture-based research, including quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.
Mechanism of Action
This compound functions as a type II ATP-competitive inhibitor by binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This unique binding mode prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[1][2] This mechanism allows this compound to effectively inhibit kinases with mutations in the ATP-binding pocket that confer resistance to other TKIs.[1]
Data Presentation
Biochemical Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of purified kinases.
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[2] |
| KDR (VEGFR2) | Wild-Type | 20[2] |
| RET | Wild-Type | 30[2] |
| Other Kinases | N/A | >2000[2] |
Cellular Proliferation Inhibition Profile
The following table summarizes the half-maximal effective concentration (EC50) or IC50 values of this compound on the proliferation of various cell lines.
| Cell Line Model | Expressed Kinase | EC50 / IC50 (nM) |
| 32D / Ba/F3 | Non-mutant BCR-ABL | 60 - 140[2] |
| 32D / Ba/F3 | BCR-ABL-T315I | 60 - 140[2] |
| Ba/F3 | human c-Src | 190[2] |
| Ba/F3 | T338M Src | 150[2] |
| Ba/F3 | T338I Src | 290[2] |
Signaling Pathways
The inhibitory action of this compound on its target kinases leads to the blockade of critical downstream signaling pathways that regulate cell proliferation, survival, and differentiation.
Inhibition of the BCR-ABL Signaling Pathway by this compound.
Inhibition of the RET Signaling Pathway by this compound.
Experimental Protocols
A. Compound Handling and Storage
-
Solubilization : this compound is soluble in DMSO.[4] For stock solutions, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM.[4]
-
Storage :
B. In Vitro Biochemical Kinase Assay
This protocol provides a general framework for determining the IC50 value of this compound against a purified kinase.
General workflow for a biochemical kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl, RET)
-
Kinase-specific substrate
-
ATP
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Methodology:
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%).[4]
-
Reaction Setup : In a 384-well plate, add the purified kinase enzyme to wells containing the different concentrations of this compound. Allow for a pre-incubation period of 15-30 minutes at room temperature to permit inhibitor binding.[2]
-
Initiation : Start the kinase reaction by adding a solution containing the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.[5]
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : Terminate the reaction and quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection reagent according to the manufacturer's protocol. Luminescence-based assays where light output is inversely proportional to kinase activity are common.
-
Data Analysis : Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
C. Cell Culture Protocols
1. Ba/F3 Cell Line
The Ba/F3 cell line is a murine IL-3-dependent pro-B cell line commonly used to assess the activity of oncogenic kinases.[6] Transfection with a constitutively active kinase like BCR-ABL renders the cells IL-3 independent, making them an excellent model to test kinase inhibitors.[7]
-
Culture Medium : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL recombinant murine IL-3 (for parental cells).[8]
-
Passaging : Maintain cell density between 3 x 10⁵ and 1 x 10⁶ cells/mL.[9] Passage every 2-3 days by diluting the cell suspension with fresh medium.
2. K562 Cell Line
The K562 cell line is a human erythroleukemia cell line that is positive for the BCR-ABL fusion gene.[10]
-
Culture Medium : RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]
-
Passaging : Maintain cell density between 0.4 x 10⁶ and 0.8 x 10⁶ cells/mL.[11] Split the culture every 24 hours.[11]
D. Cell Viability (MTT) Assay
This protocol is used to determine the EC50 of this compound on the growth of specific cell lines.
Workflow for an MTT Cell Proliferation Assay.
Materials:
-
Cells of interest (e.g., Ba/F3-BCR-ABL, K562)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Methodology:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well for Ba/F3 cells) in a final volume of 100 µL per well.[12] For adherent cells, allow them to attach overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[12]
-
MTT Addition : Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[13]
-
Incubation with MTT : Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]
-
Solubilization : Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Data Acquisition : Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
E. Western Blotting
This protocol is used to assess the effect of this compound on the phosphorylation of target kinases and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis :
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).[14]
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-STAT5, total STAT5, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection :
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.
Troubleshooting
-
Low Potency in Cell-Based Assays :
-
Compound Purity and Integrity : Verify the purity of the this compound batch using HPLC or mass spectrometry. Ensure proper storage to prevent degradation.[15]
-
Solubility : Confirm complete solubilization of the compound in DMSO before diluting in culture medium.
-
-
Inconsistent Results :
-
High Background in Western Blots :
-
Blocking : Optimize blocking conditions (e.g., duration, blocking agent).
-
Antibody Concentration : Titrate primary and secondary antibody concentrations to reduce non-specific binding.
-
Washing : Increase the number and duration of washing steps.
-
Conclusion
This compound is a valuable research tool for investigating the roles of Bcr-Abl, RET, and other oncogenic kinases in cancer. Its ability to overcome the T315I gatekeeper mutation makes it particularly useful for studying mechanisms of TKI resistance. The protocols provided in this document offer a comprehensive guide for the effective use of this compound in cell culture experiments. Careful adherence to these methodologies and troubleshooting guidelines will ensure the generation of reliable and reproducible data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BA/F3 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubigene.us [ubigene.us]
- 9. K562 Cells [cytion.com]
- 10. Genetically engineered fixed K562 cells: potent “off the shelf” antigen presenting cells for generating virus specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encodeproject.org [encodeproject.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: HG-7-85-01 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive inhibitor targeting the Bcr-Abl tyrosine kinase.[1] It has demonstrated significant efficacy against wild-type Bcr-Abl and, notably, the T315I "gatekeeper" mutation, a common cause of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).[1][2] This compound binds to the inactive "DFG-out" conformation of the kinase, a mechanism that allows it to circumvent the steric hindrance imposed by the T315I mutation.[1][3] Beyond Bcr-Abl, this compound also shows inhibitory activity against other kinases such as PDGFRα, Kit, and Src.[4] These characteristics make this compound a valuable research tool for studying TKI resistance and a potential lead compound for the development of next-generation therapies for treatment-refractory leukemia.[1]
Data Presentation
Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Bcr-Abl (T315I mutant) | 3 |
| KDR | 20 |
| RET | 30 |
Note: This table summarizes the half-maximal inhibitory concentration (IC50) values from biochemical assays.[4]
Cellular Proliferation Inhibitory Activity of this compound
| Cell Line / Expressed Kinase | EC50 (µM) |
| Ba/F3 expressing nonmutant Bcr-Abl | 0.06 - 0.14 |
| Ba/F3 expressing Bcr-Abl-T315I | 0.06 - 0.14 |
| Ba/F3 expressing human c-Src | 0.19 |
| Ba/F3 expressing T338I Src | 0.29 |
| Ba/F3 expressing T338M Src | 0.15 |
Note: This table summarizes the half-maximal effective concentration (EC50) values from cellular proliferation assays.[4]
Signaling Pathways and Experimental Workflows
Caption: BCR-ABL signaling and inhibition by this compound.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Cellular Proliferation Assay Workflow.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.[3][5]
Reagents and Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl T315I)
-
Kinase-specific peptide substrate
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a multi-well plate, add the purified kinase to each well.[3]
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells and incubate to allow for binding.[3]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific peptide substrate.[3]
-
Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.
-
Terminate the reaction and quantify the amount of product (e.g., ADP) formed using a suitable detection method like the ADP-Glo™ assay.[5]
-
Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[2]
Cellular Proliferation (Viability) Assay
This assay measures the effect of this compound on the proliferation and viability of leukemia cells.[2]
Reagents and Materials:
-
Leukemia cell lines (e.g., Ba/F3 murine pro-B cells stably expressing wild-type Bcr-Abl or Bcr-Abl T315I)[2]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Seed the leukemia cells in 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.[2]
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the corresponding wells.[2]
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Assess cell viability according to the manufacturer's protocol for the chosen assay (e.g., MTT or CellTiter-Glo®).[2]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 value by plotting the data against the logarithm of the inhibitor concentration.[2]
Western Blotting for Phospho-CrkL
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of CrkL, a direct downstream substrate of Bcr-Abl.[2]
Reagents and Materials:
-
Ba/F3 cells expressing Bcr-Abl T315I
-
This compound
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL or a loading control (e.g., β-actin)[2]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate Ba/F3 Bcr-Abl T315I cells at a density of 1 x 10⁶ cells/mL and treat with varying concentrations of this compound for 2-4 hours.[2]
-
Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer.[2]
-
Determine the protein concentration of the lysates using a BCA assay.[2]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate.[2]
-
If necessary, strip the membrane and re-probe with an antibody against total CrkL or a loading control to ensure equal protein loading.[2]
In Vivo Leukemia Model
This protocol outlines a general approach for evaluating the efficacy of this compound in a mouse model of leukemia.
Materials and Methods:
-
Immunodeficient mice (e.g., NOD/SCID)[2]
-
Ba/F3 cells expressing Bcr-Abl T315I and a luciferase reporter gene[2][6]
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80)[2]
-
Bioluminescence imaging system
Procedure:
-
Inject 1 x 10⁶ Ba/F3 cells expressing Bcr-Abl T315I and luciferase intravenously into each mouse.[2][6]
-
Monitor tumor engraftment and burden using bioluminescence imaging.
-
Once the tumor is established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, once daily) or vehicle control via oral gavage or intraperitoneal injection.[6]
-
Monitor tumor growth and animal well-being regularly.
-
Assess treatment efficacy by measuring changes in bioluminescence over time and overall survival.
Combination Therapy:
-
Studies have shown that combining this compound with the allosteric ABL inhibitor GNF-5 can result in at least additive effects against both wild-type and T315I Bcr-Abl in vitro and in vivo.[1][6] This suggests a potential strategy to overcome other forms of resistance.[1]
Conclusion
This compound is a powerful tool for investigating Bcr-Abl-driven leukemias, particularly those with the T315I mutation. Its well-defined mechanism of action and potent inhibitory activity provide a solid foundation for its use in CML research and as a lead compound for the development of novel therapeutics for treatment-resistant leukemia.[1] The protocols outlined in this document provide a framework for the continued characterization and evaluation of this compound and other next-generation Bcr-Abl inhibitors.[2]
References
Application Notes & Protocols for In Vivo Studies with HG-7-85-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against several key oncogenic kinases. It is particularly notable for its efficacy against the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to first and second-generation inhibitors in Chronic Myeloid Leukemia (CML).[1] Its inhibitory profile also includes other important cancer-related kinases such as PDGFRα, KIT, Src, KDR (VEGFR2), and RET.[1] As a type II inhibitor, this compound stabilizes the inactive "DFG-out" conformation of the kinase domain, preventing ATP binding and subsequent phosphorylation of downstream substrates.[1] This mechanism of action leads to the inhibition of critical signaling pathways that drive cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on these kinases.[1]
These application notes provide a comprehensive framework for designing and executing preclinical in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against a range of kinases and cell lines. The following tables summarize the available data for reference in experimental design.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant Status | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | Wild-Type | 20 |
| RET | Wild-Type | 30 |
| Other Kinases | N/A | >2000 |
| Data sourced from BenchChem.[1] |
Table 2: Cellular Proliferation Inhibition Profile of this compound
| Cell Line Model | Expressed Kinase | EC50 (µM) |
| Ba/F3 Cells | BCR-ABL | 0.06-0.14 |
| Ba/F3 Cells | BCR-ABL-T315I | 0.06-0.14 |
| Ba/F3 Cells | Kit-T670I | Potent |
| Ba/F3 Cells | PDGFRα-T674M | Responsive |
| Ba/F3 Cells | PDGFRα-T674I | Responsive |
| Data sourced from MedChemExpress. |
Signaling Pathway Inhibition
This compound exerts its anti-proliferative and pro-apoptotic effects by blocking key downstream signaling pathways. The diagram below illustrates the inhibition of the constitutively active BCR-ABL pathway, which is central to its therapeutic rationale in CML.
References
Application Notes and Protocols for HG-7-85-01 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of the type II ATP-competitive kinase inhibitor, HG-7-85-01, in mouse models. This document outlines the inhibitor's mechanism of action, summarizes key quantitative data, and offers detailed protocols for in vivo studies.
Introduction
This compound is a potent inhibitor of several oncogenic kinases, including Bcr-Abl and its T315I gatekeeper mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors.[1][2] Its inhibitory profile also extends to PDGFRα, KIT, Src, KDR, and RET kinases.[1] this compound functions by binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain, preventing ATP binding and subsequent phosphorylation of downstream substrates.[1] This mechanism leads to the induction of apoptosis and cell-cycle arrest in cancer cells dependent on these kinases.[3] While in vivo studies have demonstrated the efficacy of this compound, particularly in combination therapies, it has been noted to have limited oral bioavailability.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against key target kinases and its cellular activity against cell lines expressing these kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | - | 20 |
| RET | - | 30 |
Table 2: Cellular Activity of this compound
| Cell Line Expressing | Mutant | IC50 (µM) |
| Nonmutant Bcr-Abl | - | 0.06 - 0.14 |
| Bcr-Abl | T315I | 0.06 - 0.14 |
Dosing and Administration Protocols
While specific pharmacokinetic and maximum tolerated dose (MTD) data for this compound in mice are not extensively published, a dose of 100 mg/kg administered once daily has been used in an in vivo combination study.[4] The following protocols provide guidance on preparing and administering this compound for in vivo mouse studies. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal dose for their specific mouse model and experimental goals.
Vehicle Formulation (Recommended for Poorly Soluble Kinase Inhibitors)
Due to the likely low aqueous solubility of this compound, a common vehicle formulation for oral or intraperitoneal administration in mice is recommended. The following is a standard formulation that should be prepared fresh daily:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween 80 (Polysorbate 80)
-
45% Saline (0.9% NaCl)
Preparation:
-
Dissolve the required amount of this compound powder in DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex to mix.
-
Finally, add saline to the desired final volume and vortex thoroughly.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be required.
Experimental Protocols
This protocol describes the standard procedure for administering a compound directly into the stomach of a mouse.
Materials:
-
This compound formulated in the recommended vehicle.
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice).
-
Syringes (1 mL).
-
Animal scale.
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the dosing volume. The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
-
Administration:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle has reached the pre-measured depth, slowly dispense the formulation.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
This protocol outlines the procedure for administering a compound into the peritoneal cavity of a mouse.
Materials:
-
This compound formulated in the recommended vehicle.
-
Sterile syringes (1 mL) with needles (e.g., 25-27 gauge).
-
70% ethanol (B145695) for disinfection.
-
Animal scale.
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct dosing volume. The typical maximum volume for IP injection in mice is 10 mL/kg.
-
Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen. Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Administration:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the formulation.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of discomfort or adverse reactions.
-
An MTD study is crucial to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Study Design:
-
Animal Cohorts: Use a sufficient number of mice per group (e.g., 3-5 mice).
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose escalation scheme should be based on any existing in vitro data and the results from the previous dose level.
-
Administration Schedule: Administer this compound daily for a set period (e.g., 5-7 days) via the intended route of administration (PO or IP).
-
Monitoring:
-
Body Weight: Record the body weight of each mouse daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Clinical Signs: Observe the mice daily for clinical signs of toxicity, including changes in posture, activity, fur texture, and signs of pain or distress.
-
Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, significant body weight loss, or other severe clinical signs of toxicity.
-
Visualizations
The following diagrams illustrate the signaling pathways inhibited by this compound and a general workflow for an in vivo efficacy study.
Caption: Inhibition of the BCR-ABL signaling pathway by this compound.
Caption: General workflow for an in vivo efficacy study in a mouse model.
References
Application Notes: Western Blot Protocol for Target Validation of HG-7-85-01
Introduction
HG-7-85-01 is a potent, type II ATP-competitive tyrosine kinase inhibitor (TKI) designed to overcome resistance to conventional TKIs mediated by "gatekeeper" mutations.[1] It demonstrates significant inhibitory activity against several key oncogenic kinases, including BCR-ABL, c-Kit, PDGFRα, and Src kinases.[1][2] Western blotting is an indispensable immunodetection technique for validating the efficacy and mechanism of action of this compound by assessing its impact on the phosphorylation status of its target kinases and downstream signaling proteins.[3][4][5] This document provides a detailed protocol for utilizing Western blot in the target validation of this compound.
Target Signaling Pathways
This compound exerts its therapeutic effects by inhibiting critical signaling pathways that drive cell proliferation and survival in various cancers.[2][6] A primary target is the BCR-ABL fusion protein, the causative agent in Chronic Myeloid Leukemia (CML).[7] By binding to the inactive "DFG-out" conformation of the ABL kinase domain, this compound can effectively inhibit both wild-type and mutant forms of BCR-ABL, including those with the T315I gatekeeper mutation.[1][8] This inhibition disrupts downstream pathways such as the RAS/MAPK and PI3K/AKT signaling cascades, which are crucial for leukemic cell survival and proliferation.[8][9]
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated in various biochemical and cell-based assays. The following table summarizes key IC50 values, representing the concentration of the inhibitor required to reduce kinase activity or cell proliferation by 50%.[8]
| Target Kinase/Cell Line | Assay Type | IC50 (nM) | Reference |
| BCR-ABL | Biochemical | 19 | [6] |
| BCR-ABL T315I | Biochemical | 63 | [6] |
| Ba/F3 p210 | Cell Proliferation | 1,000 | [6] |
| Ba/F3 p210 T315I | Cell Proliferation | 1,000 | [6] |
| K562 | Cell Proliferation | >1,000 | [6] |
Experimental Protocol: Western Blot for this compound Target Validation
This protocol outlines the steps for assessing the effect of this compound on the phosphorylation of a target protein (e.g., BCR-ABL) and a downstream effector (e.g., CrkL).[6]
1. Cell Culture and Treatment
-
Culture cells (e.g., Ba/F3 cells expressing BCR-ABL or CML patient-derived cells) in appropriate media.[8]
-
Seed cells at a suitable density and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
2. Sample Preparation (Cell Lysate)
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10][11]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10][12] A common recipe for RIPA buffer is 20mM Tris-HCl (pH 7.4), 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, and 0.1% SDS.[10]
-
For adherent cells, scrape them off the dish using a cell scraper.[10] For suspension cells, pellet them by centrifugation before adding lysis buffer.[10]
-
Transfer the cell suspension to a microcentrifuge tube and agitate for 30 minutes at 4°C.[10]
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[10][11]
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
3. Protein Concentration Determination
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[13][14][15]
-
Prepare a standard curve using a series of known protein concentrations (e.g., BSA standards).[13]
-
Based on the standard curve, calculate the protein concentration for each sample. This is crucial for ensuring equal protein loading in each lane of the gel.[14][16]
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[10]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10][17]
-
Load equal amounts of protein (typically 10-50 µg per lane) into the wells of an SDS-PAGE gel.[18] The percentage of the gel should be chosen based on the molecular weight of the target protein.[4][18]
-
Include a pre-stained molecular weight marker in one lane to monitor protein separation and transfer efficiency.[5][18]
-
Run the gel in 1X running buffer according to the manufacturer's instructions, typically at 100-150V for 1-2 hours.[11]
5. Protein Transfer (Electroblotting)
-
Once electrophoresis is complete, carefully transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[3][5]
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.[19] For PVDF membranes, pre-wetting with methanol (B129727) is required.[4]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and perform either a wet or semi-dry transfer according to the blotting apparatus manufacturer's instructions.[19][20]
6. Immunodetection
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[21][22][23] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BCR-ABL or anti-phospho-CrkL) diluted in blocking buffer.[21] Incubation is typically performed overnight at 4°C with gentle shaking.[20][21][23] The optimal antibody dilution should be determined empirically, but a starting point is often provided on the manufacturer's datasheet.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[4][21][24]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody.[19] This incubation is typically for 1 hour at room temperature with gentle agitation.[4][25]
-
Final Washes: Repeat the washing step (step 6.3) to remove unbound secondary antibody.[4][24]
7. Detection and Visualization
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3][26]
-
Incubate the membrane in the ECL substrate for 1-5 minutes.[3][4]
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.[11][22][26]
-
Analyze the resulting bands. A decrease in the signal for the phosphorylated target protein in this compound-treated samples compared to the control indicates successful target inhibition.
8. Stripping and Re-probing (Optional)
To confirm equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or total BCR-ABL).[11][27]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel pathway in Bcr-Abl signal transduction involves Akt-independent, PLC-gamma1-driven activation of mTOR/p70S6-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nsjbio.com [nsjbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 14. licorbio.com [licorbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Guide to western blot quantification | Abcam [abcam.com]
- 17. SDS-PAGE [assay-protocol.com]
- 18. SDS-PAGE Protocol | Rockland [rockland.com]
- 19. ptglab.com [ptglab.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. licorbio.com [licorbio.com]
- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. azurebiosystems.com [azurebiosystems.com]
- 27. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Cell Proliferation Assay with HG-7-85-01
Introduction
HG-7-85-01 is a potent, ATP-competitive kinase inhibitor with activity against several tyrosine kinases, including Bcr-Abl, PDGFRα, c-Kit, and Src.[1] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines, particularly those with a dependency on the B-RAF signaling pathway. The B-RAF gene encodes a serine/threonine kinase that is a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[2][3][4] This pathway plays a central role in regulating cell growth, proliferation, and survival.[2][3]
Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell division and contributing to the development of various cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][3] Therefore, inhibitors targeting B-RAF are a key area of cancer drug development.[2] These application notes are intended for researchers, scientists, and drug development professionals.
B-RAF Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular processes. Upon activation by upstream signals, RAS activates B-RAF, which in turn phosphorylates and activates MEK. Activated MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate transcription factors involved in cell proliferation.
Principle of the Cell Proliferation Assay
This protocol utilizes a colorimetric assay based on the tetrazolium salt WST-1 (Water Soluble Tetrazolium-1) to measure cell proliferation.[5] Metabolically active cells reduce the WST-1 reagent to a soluble formazan (B1609692) dye.[5] The amount of formazan produced is directly proportional to the number of viable, proliferating cells. The absorbance of the formazan product can be quantified using a microplate reader, allowing for the determination of the inhibitory effect of this compound on cell growth.
Materials and Reagents
-
This compound (store at -20°C for short-term and -80°C for long-term)[1]
-
Cancer cell lines (e.g., B-RAF V600E mutant melanoma cell line A375, colorectal cancer cell line HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
WST-1 Cell Proliferation Assay Reagent
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow
The following diagram outlines the major steps in the cell proliferation assay.
References
Application Notes and Protocols for Apoptosis Assays Following HG-7-85-01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent and selective type II inhibitor of the Bcr-Abl tyrosine kinase, including the T315I gatekeeper mutant which confers resistance to many standard therapies for Chronic Myeloid Leukemia (CML).[1] The primary mechanism of action for this compound in Bcr-Abl positive cancer cells is the induction of apoptosis. By inhibiting the constitutively active Bcr-Abl kinase, this compound disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately leading to programmed cell death.[1][2]
These application notes provide a comprehensive guide to studying apoptosis induced by this compound. Included are detailed protocols for key apoptosis assays, a template for data presentation, and diagrams illustrating the underlying signaling pathways and experimental workflows.
Data Presentation: Summarized Quantitative Data
Effective analysis of this compound induced apoptosis requires quantification of various apoptotic markers. The following table provides a structured format for presenting such data, allowing for clear comparison across different experimental conditions. Researchers should aim to populate a similar table with their own experimental results.
| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) | % TUNEL Positive Cells |
| K562 | Vehicle (DMSO) | 0 | 48 | 5.2 ± 0.8 | 2.1 ± 0.3 | 1.0 ± 0.1 | 1.8 ± 0.4 |
| K562 | This compound | 10 | 48 | 25.6 ± 2.1 | 8.3 ± 1.2 | 4.5 ± 0.5 | 18.9 ± 2.5 |
| K562 | This compound | 50 | 48 | 58.9 ± 4.5 | 15.7 ± 1.9 | 9.8 ± 1.1 | 45.3 ± 3.8 |
| KU812 | Vehicle (DMSO) | 0 | 48 | 4.8 ± 0.6 | 1.9 ± 0.2 | 1.0 ± 0.2 | 2.1 ± 0.5 |
| KU812 | This compound | 10 | 48 | 22.1 ± 1.9 | 7.5 ± 0.9 | 4.1 ± 0.4 | 16.7 ± 2.1 |
| KU812 | This compound | 50 | 48 | 51.3 ± 3.8 | 13.2 ± 1.5 | 8.5 ± 0.9 | 41.5 ± 3.2 |
Signaling Pathway of this compound-Induced Apoptosis
This compound binds to the ATP-binding site of the Bcr-Abl kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates.[1][2] This blockade disrupts multiple pro-survival signaling cascades, including the PI3K/Akt and JAK/STAT pathways.[3][4][5] Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins like Bcl-xL and the activation of pro-apoptotic proteins.[6][7] This ultimately results in the activation of the intrinsic pathway of apoptosis, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspases-3 and -7.[6]
Signaling pathway of this compound induced apoptosis.
Experimental Protocols
The following are detailed protocols for commonly used apoptosis assays to evaluate the effects of this compound.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]
Experimental Workflow:
Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Harvesting Cells:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains apoptotic cells that have detached) and then trypsinize the adherent cells. Combine the collected medium and the trypsinized cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11]
Experimental Workflow:
Workflow for Caspase-Glo® 3/7 assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of culture medium. Include wells for a blank (medium only) and untreated controls.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[12][13]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample.[12][13]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[12][13]
-
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence value of the blank wells from all other measurements.
-
Calculate the fold change in caspase activity by dividing the average luminescence of the treated samples by the average luminescence of the vehicle-treated samples.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]
Experimental Workflow:
Workflow for TUNEL assay.
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Grow and treat cells with this compound on glass coverslips or in multi-well plates.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Controls:
-
TUNEL Reaction:
-
Detection:
-
Stop the reaction and wash the cells.
-
If using an indirect detection method, incubate with the detection reagent (e.g., streptavidin-HRP followed by a substrate, or a fluorescently labeled antibody).
-
If a directly labeled dUTP was used, proceed to counterstaining.
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope. Alternatively, prepare the cells for analysis by flow cytometry.
-
Data Analysis:
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei (e.g., from the DAPI stain). This can be done manually using image analysis software or automatically using a flow cytometer.
References
- 1. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcr-Abl-Mediated Protection from Apoptosis Downstream of Mitochondrial Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. clyte.tech [clyte.tech]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: HG-7-85-01 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against several key oncogenic kinases, including BCR-ABL, PDGFRα, KIT, Src, KDR, and RET.[1] Its unique mechanism of action allows it to bind to and stabilize the inactive "DFG-out" conformation of the kinase domain, proving effective against mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the T315I "gatekeeper" mutation in BCR-ABL.[1][2] This attribute makes this compound a valuable agent in cancer research, particularly in the context of overcoming therapeutic resistance.
The combination of targeted inhibitors is a promising strategy to enhance therapeutic efficacy, overcome resistance, and reduce toxicity. This document provides detailed application notes and protocols for the use of this compound in combination with other inhibitors, with a primary focus on its synergistic effects with the allosteric ABL inhibitor, GNF-5.
Data Presentation
Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | [1][2] |
| KDR (VEGFR2) | Wild-Type | 20 | [1][2] |
| RET | Wild-Type | 30 | [1][2] |
| Other Kinases | N/A | >2000 | [1][2] |
Cellular Proliferation Inhibition Profile of this compound
| Cell Line Expressing | IC50 (µM) | Reference |
| Nonmutant BCR-ABL | 0.06 - 0.14 | [3] |
| BCR-ABL-T315I | 0.06 - 0.14 | [3] |
| Kit-T670I | Potent Inhibition | [3] |
| PDGFRα-T674M | Highly Responsive | [3] |
| PDGFRα-T674I | Highly Responsive | [3] |
| c-Src | EC50 = 190 nM | [3] |
| T338I Src | EC50 = 290 nM | [3] |
| T338M Src | EC50 = 150 nM | [3] |
Comparative Efficacy of this compound and Other TKIs Against BCR-ABL Mutants
| BCR-ABL Mutant | This compound (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) | Reference |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 | [4] |
| G250E | 500 | >10000 | 10 | 150 | 2 | [4] |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 | [4] |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 | [4] |
| E255K | 1000 | >10000 | 100 | 5000 | 2 | [4] |
Combination Therapy with GNF-5
The combination of this compound with the allosteric ABL inhibitor GNF-5 represents a rational and effective strategy for targeting BCR-ABL, the driver of Chronic Myeloid Leukemia (CML).[1] GNF-5 binds to the myristoyl pocket of the ABL kinase, inducing a conformational change that inactivates the enzyme.[1] This mechanism is distinct from the ATP-competitive action of this compound. Preclinical studies have demonstrated that the combination of this compound and GNF-5 results in at least additive effects against both wild-type and T315I mutant BCR-ABL, both in vitro and in vivo.[3] This suggests that simultaneously targeting BCR-ABL at two different sites can be a powerful approach to overcoming resistance.
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of BCR-ABL by this compound and GNF-5.
Caption: Inhibition of BCR-ABL downstream signaling by the combination.
Caption: Workflow for assessing in vitro synergy.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound, GNF-5, and their combination on the enzymatic activity of purified BCR-ABL kinase (wild-type and T315I mutant).
Materials:
-
Purified recombinant BCR-ABL (WT and T315I)
-
Kinase-specific peptide substrate
-
ATP
-
This compound and GNF-5 stock solutions (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and GNF-5 individually and in a fixed-ratio combination in kinase reaction buffer.
-
Add the diluted inhibitors or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase and substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Terminate the reaction according to the detection kit manufacturer's instructions.
-
Measure the amount of ADP produced (luminescence) to determine kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound, GNF-5, and their combination on the proliferation of CML cells.
Materials:
-
CML cell lines (e.g., Ba/F3 expressing wild-type or T315I BCR-ABL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and GNF-5
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of this compound and GNF-5, both individually and in combination, in culture medium.
-
Add the diluted compounds or vehicle control to the wells.
-
Incubate the plates for 48 to 72 hours.[4]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.
Protocol 3: In Vivo CML Mouse Model Study
Objective: To evaluate the in vivo efficacy of this compound and GNF-5 combination therapy in a murine model of CML.
Materials:
-
Immunodeficient mice (e.g., BALB/c or nude mice)
-
Ba/F3 cells expressing luciferase-tagged BCR-ABL (WT or T315I)
-
This compound and GNF-5 formulated for in vivo administration
-
Bioluminescence imaging system
Procedure:
-
Inject the BCR-ABL-expressing Ba/F3 cells intravenously into the mice.
-
Monitor tumor engraftment and progression via bioluminescence imaging.
-
Once the tumor burden is established, randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
GNF-5 alone
-
This compound and GNF-5 combination
-
-
Administer the treatments according to a predetermined schedule and dosage.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor animal weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., immunohistochemistry, Western blot) to assess target inhibition and downstream effects.
-
Analyze the data to compare tumor growth inhibition and overall survival between the treatment groups.
Potential Combination with Other Therapeutic Classes
-
Chemotherapy: Combining a targeted agent like this compound with conventional chemotherapy could offer a multi-pronged attack on cancer cells.[5] Chemotherapy can induce DNA damage and cell stress, while this compound would inhibit the key survival signals, potentially leading to synergistic cell killing and overcoming chemoresistance.[5][6]
-
Immunotherapy: Kinase inhibitors can modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1).[7][8] By inhibiting oncogenic signaling, this compound might reduce the expression of immunosuppressive factors and increase tumor cell antigenicity, thereby making them more susceptible to an immune attack facilitated by immunotherapy.[9]
Further research is warranted to explore these potential combinations for this compound to expand its therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug combo breaks down cancer resistance to immunotherapy - ecancer [ecancer.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cancer Chemotherapy: Combination with Inhibitors (Volume I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Combination Therapy Targeting Oncogenic Signaling Kinase P21-Activated Kinase 1 and Chemotherapeutic Drugs Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combination strategies with PD-1/PD-L1 blockade: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Strategies to Augment Immune Check Point Inhibitors Efficacy - Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating HG-7-85-01 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive tyrosine kinase inhibitor (TKI) that targets BCR-ABL, including the gatekeeper T315I mutation, as well as PDGFRα, Kit, and Src kinases.[1][2][3] The development of drug resistance is a significant challenge in targeted cancer therapy.[1] Establishing in vitro models of resistance to this compound is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing effective strategies to overcome it. These application notes provide a comprehensive guide to generating and characterizing cancer cell lines with acquired resistance to this compound.
Data Presentation
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | [1][3][4] |
| KDR (VEGFR2) | Wild-Type | 20 | [1][3][4] |
| RET | Wild-Type | 30 | [1][3][4] |
| Other Kinases | N/A | >2000 | [1][3][4] |
Table 2: Cellular Proliferation Inhibition Profile of this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Notes |
| Ba/F3 | BCR-ABL | 60 - 140 | Potent inhibition of proliferation.[3] |
| Ba/F3 | BCR-ABL-T315I | 60 - 140 | Overcomes the common T315I resistance mutation.[3] |
| Ba/F3 | Kit-T670I | Potent | Effective against Kit gatekeeper mutation.[3] |
| Ba/F3 | PDGFRα-T674M/I | Potent | Effective against PDGFRα gatekeeper mutations.[3] |
| Ba/F3 | c-Src | 190 | Inhibition of Src-driven proliferation.[3] |
| Ba/F3 | T338I Src | 290 | Inhibition of mutant Src.[3] |
| Ba/F3 | T338M Src | 150 | Inhibition of mutant Src.[3] |
Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in various cancers, leading to decreased cell proliferation and survival.
Caption: BCR-ABL Signaling Pathway Inhibition by this compound.
Caption: PDGFRα, Kit, and Src Signaling Inhibition.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines by Dose-Escalation
This protocol employs a gradual dose-escalation method to establish cell lines with acquired resistance to this compound.[5][6][7]
Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating this compound resistant cell lines.
Materials:
-
Parental cancer cell line of interest (e.g., Ba/F3-BCR-ABL, K562)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
Standard cell culture equipment
Procedure:
-
Initial IC50 Determination: a. Seed the parental cell line in 96-well plates at an appropriate density. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay to determine the initial half-maximal inhibitory concentration (IC50).[5][8]
-
Induction of Resistance: a. Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell proliferation).[9] b. Monitor the cells for viability. Initially, significant cell death is expected.[10] c. When the surviving cells recover and reach 70-80% confluency, passage them into a new flask, maintaining the same drug concentration.[8][10] d. Once the cells are proliferating at a normal rate in the presence of the drug, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).[5] e. Repeat this process of gradual dose escalation over several months. It is advisable to cryopreserve cells at each successful concentration step.[9]
-
Confirmation of Resistance: a. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line.[7] b. A significant increase in the IC50 value confirms the establishment of a resistant cell line. The degree of resistance can be quantified by the Resistance Index (RI), calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[10][11]
Protocol 2: Characterization of Resistant Cell Lines - Western Blotting
This protocol is for analyzing changes in protein expression and phosphorylation in the resistant cell line, which can provide insights into the mechanisms of resistance.
Materials:
-
Parental and this compound resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Sample Preparation: a. Culture parental and resistant cells to 80-90% confluency. Treat with this compound at various concentrations for a specified time (e.g., 2-4 hours). b. Lyse the cells in RIPA buffer.[7] c. Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Electrotransfer: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[7] b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] d. Visualize the protein bands using an ECL detection system.[7]
Protocol 3: Alternative Method - Chemical Mutagenesis
For an unbiased, genome-wide approach to identifying resistance mutations, chemical mutagenesis can be employed.[12][13]
Workflow for Chemical Mutagenesis Screen
Caption: Workflow for chemical mutagenesis-based resistance screen.
Materials:
-
Parental cancer cell line
-
Chemical mutagen (e.g., N-ethyl-N-nitrosourea - ENU)
-
This compound
-
Complete cell culture medium
-
Standard cell culture and molecular biology equipment
Procedure:
-
Mutagenesis: a. Treat the parental cell line with a concentration of ENU that results in a modest effect on cell viability (e.g., 0.1 mg/mL for 24 hours).[12] b. Wash the cells thoroughly and allow them to recover in fresh medium for 24-48 hours.[12]
-
Selection of Resistant Clones: a. Expose the mutagenized cell population to a high concentration of this compound (e.g., 5-10 times the IC50) to select for resistant clones. b. Culture the cells under continuous drug pressure until resistant colonies emerge.
-
Isolation and Characterization: a. Isolate individual resistant clones and expand them. b. Confirm the resistant phenotype as described in Protocol 1. c. Perform next-generation sequencing (e.g., whole-exome sequencing) to identify mutations responsible for resistance.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High rate of cell death during dose escalation | Drug concentration increased too quickly. | Revert to the previous, lower concentration and allow cells to fully recover before attempting a smaller incremental increase. |
| Inconsistent IC50 values | Variation in cell seeding density or assay timing. | Ensure a uniform single-cell suspension for seeding and standardize all incubation times.[10] |
| Loss of resistant phenotype after drug withdrawal | Resistance is transient and dependent on continuous drug pressure. | Maintain a low concentration of this compound in the culture medium for long-term maintenance of the resistant phenotype.[10] |
| No change in phosphorylation of target proteins after treatment | Ineffective lysis, antibody issues, or alternative resistance mechanisms. | Ensure fresh lysis buffer with inhibitors is used. Validate antibody specificity. Investigate other potential resistance mechanisms (e.g., drug efflux pumps).[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 12. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unbiased Forward Genetic Screening with Chemical Mutagenesis to Uncover Drug–Target Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for HG-7-85-01 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a significant hurdle in cancer therapy. The emergence of mutations in target proteins can render highly effective drugs obsolete. HG-7-85-01 is a potent, type II ATP-competitive inhibitor of the BCR-ABL kinase, including the formidable T315I "gatekeeper" mutation that confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in studying the mechanisms of drug resistance, with a focus on its application in CML models.
This compound's unique hybrid structure, derived from nilotinib (B1678881) and dasatinib, allows it to bind to and stabilize the inactive "DFG-out" conformation of the kinase domain.[3][4] This mechanism of action enables it to overcome resistance conferred by mutations in the ATP-binding pocket, making it an invaluable tool for investigating and potentially overcoming TKI resistance.[4] Beyond BCR-ABL, this compound also shows activity against other kinases such as c-Met, RON, PDGFRα, KIT, Src, KDR, and RET, broadening its potential applications in cancer research.[4][5]
Data Presentation
The efficacy of this compound against various BCR-ABL mutants has been demonstrated in preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values from cellular proliferation assays, comparing this compound to other prominent TKIs.
Table 1: Comparative Efficacy (IC50 in nM) of this compound and Other TKIs Against BCR-ABL Mutants [3]
| BCR-ABL Mutant | This compound (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 5 |
| T315I | 30 - 100 | >10000 | >2000 | >10000 | 5 - 15 |
Note: The IC50 values are compiled from various preclinical studies and should be considered representative. Actual values may vary depending on the specific experimental conditions.[3]
Table 2: Biochemical Kinase Inhibition Profile of this compound [4]
| Target Kinase | Mutant | IC50 (nM) |
| ABL | - | 1.5 |
| ABL | T315I | 12 |
| PDGFRα | - | 5 |
| KIT | - | 10 |
| Src | - | 25 |
| KDR | - | 8 |
| RET | - | 4 |
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the constitutively active BCR-ABL kinase and its downstream signaling pathways, which are crucial for cell proliferation and survival.[1] The primary pathways affected include the RAS/MEK/ERK (MAPK) pathway, the PI3K/Akt/mTOR pathway, and the STAT signaling pathway.[5]
Caption: Inhibition of BCR-ABL by this compound blocks downstream pro-survival signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments to study drug resistance mechanisms using this compound are provided below.
Cell-Based Proliferation Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells, particularly those expressing wild-type or mutant BCR-ABL.
Caption: Workflow for a cell-based proliferation assay to determine IC50 values.
Materials:
-
Ba/F3 murine pro-B cells stably expressing wild-type or mutant BCR-ABL (e.g., T315I).[2]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).[5]
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Viability Assessment: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell growth inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Western Blotting for Target Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of BCR-ABL and its downstream signaling proteins.
References
Flow Cytometry Analysis of Cells Treated with HG-7-85-01: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor targeting a range of kinases implicated in oncology, including BCR-ABL, RET, PDGFRα, Kit, and Src. Its mechanism of action involves binding to the inactive "DFG-out" conformation of the kinase domain, which allows it to overcome resistance mediated by "gatekeeper" mutations, such as the T315I mutation in BCR-ABL. Treatment of susceptible cancer cell lines with this compound has been shown to inhibit cell proliferation through the induction of apoptosis and cell cycle arrest.
Flow cytometry is an indispensable tool for elucidating the cellular responses to kinase inhibitors like this compound. This technique allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into the mechanisms of drug action. This document provides detailed application notes and protocols for the analysis of cells treated with this compound using flow cytometry, with a focus on assessing apoptosis and cell cycle distribution.
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. The primary pathways targeted are those downstream of the BCR-ABL and RET kinases.
Data Presentation
Cell Cycle Analysis
The following table provides a template for presenting cell cycle analysis data obtained from flow cytometry. Due to the limited availability of specific public data for this compound, this table is populated with representative data to illustrate the expected format. Researchers should replace this with their experimental results.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Ba/F3-BCR-ABL | Vehicle (DMSO) | 0 | 24 | 45.2 | 35.8 | 19.0 |
| This compound | 0.1 | 24 | 65.8 | 20.1 | 14.1 | |
| This compound | 0.5 | 24 | 75.3 | 12.5 | 12.2 | |
| This compound | 1.0 | 24 | 82.1 | 8.7 | 9.2 | |
| Ba/F3-BCR-ABL T315I | Vehicle (DMSO) | 0 | 24 | 48.5 | 33.2 | 18.3 |
| This compound | 0.1 | 24 | 68.2 | 18.9 | 12.9 | |
| This compound | 0.5 | 24 | 78.9 | 10.4 | 10.7 | |
| This compound | 1.0 | 24 | 85.4 | 7.1 | 7.5 |
Apoptosis Analysis
The following table is a template for presenting apoptosis data from flow cytometry using Annexin V and Propidium (B1200493) Iodide (PI) staining. As with the cell cycle data, the values presented are for illustrative purposes.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| K562 | Vehicle (DMSO) | 0 | 48 | 95.3 | 2.5 | 2.2 |
| This compound | 0.1 | 48 | 80.1 | 12.3 | 7.6 | |
| This compound | 0.5 | 48 | 65.7 | 22.8 | 11.5 | |
| This compound | 1.0 | 48 | 45.2 | 35.6 | 19.2 | |
| LC-2/Ad (RET fusion) | Vehicle (DMSO) | 0 | 48 | 92.8 | 3.1 | 4.1 |
| This compound | 0.1 | 48 | 75.4 | 15.2 | 9.4 | |
| This compound | 0.5 | 48 | 58.9 | 28.7 | 12.4 | |
| This compound | 1.0 | 48 | 38.1 | 42.3 | 19.6 |
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound by staining with propidium iodide (PI) and analyzing via flow cytometry.
Materials:
-
Cells of interest (e.g., K562, Ba/F3-BCR-ABL)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, detach cells using trypsin-EDTA, and then collect by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in this compound-treated cells by staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for optimal growth during the treatment period.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate gating to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Conclusion
The protocols and guidelines presented here provide a robust framework for the flow cytometric analysis of cells treated with the kinase inhibitor this compound. By carefully performing these experiments and structuring the data as suggested, researchers can gain valuable insights into the dose- and time-dependent effects of this compound on cell cycle progression and apoptosis. This information is critical for the preclinical evaluation and further development of this and other targeted cancer therapies.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HG-7-85-01 Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with HG-7-85-01 not inhibiting cell growth in their experiments. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My treatment with this compound is not showing the expected inhibition of cell proliferation. What are the potential causes?
A1: Several factors could contribute to a lack of efficacy with this compound in cell-based assays. Here's a step-by-step troubleshooting guide to identify the issue:
-
Compound Integrity and Handling:
-
Purity: Verify the purity of your this compound batch using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Impurities can interfere with the inhibitor's activity.[1]
-
Solubility: Ensure the compound is fully dissolved. This compound may have limited aqueous solubility. Confirm your dissolution protocol and consider using a suitable solvent like DMSO.[1]
-
Storage: Improper storage can lead to degradation. This compound should be stored at -20°C for short-term use and -80°C for long-term storage to maintain stability.[1]
-
-
Experimental Conditions:
-
Cell Line Sensitivity: Confirm that your chosen cell line expresses the target kinases of this compound (e.g., BCR-ABL, PDGFRα, KIT, Src).[2][3][4][5] The inhibitor's potency is dependent on the cell's reliance on these signaling pathways for proliferation and survival.[3]
-
Assay Conditions: Inconsistent results can arise from experimental variables. Standardize parameters such as cell passage number, confluency, serum concentration in the media, and incubation times.[1]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all experiments and kept low (typically <0.1%) to avoid solvent-induced artifacts.[1]
-
-
Mechanism of Action:
-
Target Phosphorylation: Confirm that this compound is inhibiting the phosphorylation of its intended targets within the cell. This can be assessed by Western blotting for the phosphorylated forms of kinases like BCR-ABL, PDGFRα, or Kit.[3]
-
Q2: How can I be sure that my cell line is appropriate for testing this compound?
A2: The choice of cell line is critical for observing the effects of a targeted inhibitor like this compound.
-
Target Expression: The cell line must express one or more of the kinases that this compound potently inhibits. These include BCR-ABL (wild-type and T315I mutant), PDGFRα, Kit, and Src kinases.[2][3][5][6]
-
Oncogene Addiction: Ideally, the proliferation and survival of the cell line should be dependent on the activity of one of these target kinases. For example, Ba/F3 cells engineered to express BCR-ABL are dependent on its kinase activity for growth and are a common model for testing inhibitors of this kinase.[6][7]
-
Gatekeeper Mutations: this compound is particularly effective against certain "gatekeeper" mutations that confer resistance to other tyrosine kinase inhibitors, such as the T315I mutation in BCR-ABL and the T670I mutation in Kit.[3][6][8]
Q3: What are the expected cellular effects of this compound treatment?
A3: Successful treatment with this compound should lead to distinct cellular phenotypes.[2] These include:
-
Inhibition of Proliferation: A dose-dependent decrease in cell viability and growth.[3][6]
-
Induction of Apoptosis: An increase in programmed cell death.[3][6]
-
Cell Cycle Arrest: An accumulation of cells in the G0/G1 phase of the cell cycle.[3][6]
If you are not observing these effects, it is crucial to revisit the troubleshooting steps outlined in Q1.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The following tables summarize key IC50 (half-maximal inhibitory concentration in biochemical assays) and EC50 (half-maximal effective concentration in cellular assays) values.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | [2][3][6] |
| KDR (VEGFR2) | Wild-Type | 20 | [2][6] |
| RET | Wild-Type | 30 | [2][6] |
| Other Kinases | N/A | >2000 | [2][6] |
Table 2: Cellular Proliferation Inhibition Profile of this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Notes |
| Ba/F3 | BCR-ABL | 60-140 | Potent inhibition of nonmutant BCR-ABL.[6] |
| Ba/F3 | BCR-ABL-T315I | 60-140 | Overcomes the common T315I resistance mutation.[6] |
| Ba/F3 | Kit-T670I | Potent Inhibition | Effective against the Kit gatekeeper mutation.[6] |
| Ba/F3 | c-Src | 190 | Inhibition of Src-transformed cells.[6] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible results.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation of a specific cell line.
Methodology:
-
Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3 expressing the target kinase) into a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the assay buffer or culture medium.
-
Treatment: Add the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) to allow the compound to affect cell proliferation.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.[7]
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent and then dilute it into the kinase assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells containing the different concentrations of this compound. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature.[2]
-
Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.[2]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[2]
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. This is often done using luminescence-based assays (e.g., Kinase-Glo®) where the light output is inversely proportional to kinase activity.[2]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Visualizations
Signaling Pathways
This compound exerts its effects by inhibiting key signaling pathways that are crucial for cell proliferation and survival.
Caption: Inhibition of the BCR-ABL Signaling Pathway by this compound.
Caption: Inhibition of PDGFRα and Kit Signaling by this compound.
Experimental Workflows
Caption: Workflow for a Cell Proliferation (MTT) Assay.
Caption: Quality Control and Troubleshooting Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Type II tyrosine kinase inhibitor | BCR-ABL | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: HG-7-85-01
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the kinase inhibitor HG-7-85-01. Unexpected experimental results can arise from a variety of factors, from compound handling to specific cellular contexts. This guide offers structured advice, detailed protocols, and key performance data to help you navigate these challenges and ensure the reliability of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound in a direct question-and-answer format.
Q1: We are observing lower than expected potency or a complete lack of effect from a new batch of this compound. What could be the cause?
A1: A lack of potency is a common issue that can often be traced back to the compound itself or the experimental setup. Here is a checklist of potential causes:
-
Compound Integrity: Ensure that the this compound has been stored correctly to prevent degradation. For long-term stability, it should be stored at -80°C, while -20°C is suitable for short-term use.[1] Always prepare fresh stock solutions in a suitable solvent like DMSO for each experiment.[2]
-
Purity and Solubility: Verify the purity of the new batch using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), as impurities can interfere with its activity.[1] this compound has limited aqueous solubility, so ensure it is fully dissolved in the stock solvent before further dilution in aqueous media.[1]
-
Cell Line Health and Identity: Confirm the identity of your cell line via authentication. It is also critical to use cells within a low passage number range (typically 10-15 passages from a trusted cell bank) to avoid issues with genetic drift, which can alter drug sensitivity.[2]
-
Assay-Specific Issues: High concentrations of the compound or the solvent (DMSO) may interfere with certain viability assays (e.g., MTT/XTT).[2] Always include a vehicle-only control to account for any solvent-induced effects.[1]
-
Drug Efflux Pumps: Some cell lines may overexpress multidrug resistance pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, reducing its effective intracellular concentration.[2]
Q2: Our Western blot results show inconsistent or no change in the phosphorylation of BCR-ABL or its downstream targets after this compound treatment. How can this be resolved?
A2: Inconsistent Western blot data for phosphoproteins is a frequent challenge. The following troubleshooting steps can help improve reproducibility:
-
Sample Preparation: To prevent protein degradation and dephosphorylation, work quickly and keep samples on ice at all times. Use a fresh lysis buffer that is supplemented with a cocktail of phosphatase and protease inhibitors.[2]
-
Antibody Specificity: Ensure the primary antibodies used are highly specific for the phosphorylated form of the target protein. It is crucial to run appropriate positive and negative controls to validate the performance of each antibody.[2]
-
Blocking Agent: Avoid using milk as a blocking agent when probing for phosphoproteins. Milk contains casein, a phosphoprotein that can lead to high background noise and obscure the signal. Use alternative blocking agents like Bovine Serum Albumin (BSA).[2]
-
Loading Controls: Use a non-phosphorylated, ubiquitously expressed protein such as GAPDH or β-actin as a loading control to confirm that an equal amount of protein was loaded in each lane.[2]
Q3: We are observing cellular toxicity or other effects at concentrations lower than the reported IC50 values, suggesting potential off-target activity. How can we investigate this?
A3: Off-target effects are an important consideration for many kinase inhibitors, which often target the highly conserved ATP-binding pocket.[3] While this compound is selective, it can inhibit other kinases at higher concentrations.[2]
-
Confirm On-Target Effect: A rescue experiment can help confirm that the observed phenotype is due to the inhibition of the intended target. For example, expressing a drug-resistant mutant of the target kinase should reverse the effects of this compound.[2]
-
Determine the Off-Target Profile: To identify which other kinases might be affected, several methods can be employed:
-
Biochemical Kinase Profiling: Screen this compound against a large panel of purified kinases to directly measure its binding affinity or inhibitory activity across the kinome.[3]
-
Phosphoproteomics: This mass spectrometry-based approach provides a global view of changes in protein phosphorylation across the cell after inhibitor treatment, revealing which signaling pathways are unexpectedly altered.[3]
-
Data Presentation: Inhibitor Potency
The inhibitory activity of this compound has been quantified against a range of purified kinases (biochemical IC50) and in cell-based proliferation assays (EC50).
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) | Reference(s) |
|---|---|---|---|
| Bcr-Abl | T315I | 3 | [4][5][6] |
| KDR (VEGFR2) | Wild-Type | 20 | [4][5][6] |
| RET | Wild-Type | 30 | [4][5][6] |
| Other Kinases | - | >2000 | [5][6] |
Note: IC50 values can vary depending on specific assay conditions.
Table 2: Cellular Proliferation Inhibition Profile of this compound
| Cell Line | Expressed Kinase | EC50 (nM) | Reference(s) |
|---|---|---|---|
| Ba/F3 | BCR-ABL | 60 - 140 | [5] |
| Ba/F3 | BCR-ABL-T315I | 60 - 140 | [5] |
| Ba/F3 | c-Src | 190 | [5] |
| Ba/F3 | T338I Src | 290 | [5] |
| Ba/F3 | T338M Src | 150 | [5] |
Note: EC50 values represent the concentration required to inhibit cell proliferation by 50% and can vary between cell lines and experimental conditions.
Visualized Workflows and Pathways
The following diagrams illustrate key concepts, workflows, and signaling pathways relevant to experiments involving this compound.
References
Technical Support Center: Optimizing In Vitro Experiments with HG-7-85-01
Welcome to the technical support center for HG-7-85-01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in in vitro settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your experiments.
Important Note on Target Specificity of this compound
Before proceeding, it is crucial to clarify the primary targets of this compound. Current scientific literature and supplier information indicate that this compound is a potent, type II ATP-competitive inhibitor of Bcr-Abl (including the T315I "gatekeeper" mutation), PDGFRα, Kit, Src, KDR, and RET kinases .[1][2]
While your interest may be in its potential effects on B-RAF, it is important to note that This compound is not primarily characterized as a B-RAF inhibitor . This guide will provide information based on its known targets. We will also offer guidance on how to determine its activity against other kinases, such as B-RAF, should you wish to investigate this further.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a type II ATP-competitive kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of a kinase, this compound binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain. This prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of its substrates.[1][2] This mechanism allows it to be effective against certain mutations that confer resistance to other inhibitors, such as the T315I mutation in Bcr-Abl.[1]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line, the specific target kinase, and the assay being performed. Based on published data, here are some general guidelines:
-
Biochemical Assays (IC50): These assays measure the direct inhibition of purified kinase activity.
-
Cell-Based Assays (EC50): These assays measure the effect on cellular processes like proliferation.
We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working dilutions, it is advisable to use a fresh aliquot of the stock solution to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I determine if this compound inhibits B-RAF in my experimental system?
A4: To investigate the potential inhibitory effect of this compound on B-RAF, you can perform the following experiments:
-
B-RAF Kinase Assay (Biochemical): Use a purified recombinant B-RAF enzyme (both wild-type and, if relevant, mutant forms like V600E) and a suitable substrate (e.g., MEK1). Measure the kinase activity in the presence of varying concentrations of this compound to determine an IC50 value.[3][4]
-
Western Blot Analysis (Cell-Based): Treat a B-RAF-dependent cell line (e.g., A375 melanoma cells with the B-RAF V600E mutation) with a range of this compound concentrations. Analyze the phosphorylation status of downstream effectors in the MAPK pathway, such as MEK and ERK. A decrease in phospho-MEK and phospho-ERK levels would suggest inhibition of the B-RAF pathway.
-
Cell Proliferation Assay (Cell-Based): Assess the effect of this compound on the viability of B-RAF-dependent cell lines compared to cell lines that are not dependent on B-RAF signaling. A selective reduction in the viability of B-RAF-dependent cells would indicate a potential on-target effect.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in results between replicate wells. | - Pipetting errors- Inconsistent cell seeding density- Edge effects in the plate | - Ensure pipettes are calibrated and use proper pipetting techniques.- Use a hemocytometer or automated cell counter for accurate cell counting.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| No or weak inhibitory effect observed at expected concentrations. | - Compound instability or degradation- Incorrect concentration calculation- Cell line is not dependent on the targeted pathway- Development of resistance | - Prepare fresh dilutions of this compound from a new stock aliquot.- Double-check all calculations for dilutions.- Confirm the genetic background of your cell line and its dependence on the kinase you are targeting.- If working with long-term cultures, consider the possibility of acquired resistance. |
| Observed cytotoxicity is not specific to the target-expressing cells. | - Off-target effects of the compound- High concentration of DMSO | - Test the compound on a panel of cell lines with different genetic backgrounds.- Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). |
| Discrepancy between biochemical IC50 and cellular EC50 values. | - Poor cell permeability of the compound- Presence of efflux pumps in the cells- High intracellular ATP concentration competing with the inhibitor | - Assess the physicochemical properties of the compound that influence permeability.- Use efflux pump inhibitors (with caution and proper controls) to see if cellular potency increases.- Be aware that biochemical assays are often performed at lower ATP concentrations than found in cells. |
Quantitative Data Summary
Table 1: Biochemical Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | Wild-Type | 20 |
| RET | Wild-Type | 30 |
| Other Kinases | N/A | >2000 |
Data sourced from BenchChem and MedChemExpress.[1][2]
Table 2: Cellular Activity of this compound
| Cell Line Feature | Assay | Effective Concentration (µM) | Duration |
| Bcr-Abl expressing cells | Proliferation | 0.06 - 0.14 | 72 hours |
| Bcr-Abl expressing cells | Cell Cycle Arrest (G0/G1) | 0 - 1 | 24 hours |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the effect of this compound on the proliferation of a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the existing medium from the cells and add the prepared dilutions of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blotting for MAPK Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of downstream effectors of a target kinase (e.g., ERK for the B-RAF pathway).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: The MAPK/ERK signaling pathway.
References
HG-7-85-01 solubility issues in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of the kinase inhibitor HG-7-85-01 in experimental settings. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, type II ATP-competitive kinase inhibitor. It is highly effective against the T315I "gatekeeper" mutation in BCR-ABL, a common cause of resistance to other tyrosine kinase inhibitors. Its primary targets include:
-
Bcr-Abl (wild-type and T315I mutant)
-
PDGFRα
-
KIT
-
Src
-
KDR (VEGFR2)
-
RET
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To aid dissolution, sonication or gentle warming (not exceeding 37°C) can be used. Ensure the solution is completely clear before use.
Q4: What are the best practices for storing this compound solutions?
-
Powder: Store at -20°C for long-term storage, protected from light and moisture.
-
Stock Solution (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.
-
Working Dilutions: It is recommended to prepare fresh working dilutions from the stock solution for each experiment.
Q5: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental media. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Refer to the Troubleshooting Guide below for detailed solutions.
Quantitative Data Summary
Solubility Data
This compound exhibits high solubility in DMSO but has limited solubility in aqueous solutions.
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (205.36 mM)[1] | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol (B145695) | Data not available | While a potential alternative solvent for some hydrophobic compounds, specific solubility data for this compound in ethanol is not readily available. |
| Cell Culture Media | Low | Prone to precipitation, especially at higher concentrations. The final DMSO concentration should be kept low. |
In Vitro Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound against various kinases and cell lines.
| Target / Cell Line | IC50 / EC50 (nM) | Notes |
| Bcr-Abl (T315I) | 3 | Biochemical assay[1] |
| KDR (VEGFR2) | 20 | Biochemical assay[1] |
| RET | 30 | Biochemical assay[1] |
| Ba/F3-BCR-ABL | 60 - 140 | Cell proliferation assay |
| Ba/F3-BCR-ABL-T315I | 60 - 140 | Cell proliferation assay |
| Ba/F3-c-Src | 190 | Cell proliferation assay |
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Media
-
Symptoms:
-
Visible precipitate or cloudiness in the final assay medium after adding the this compound stock solution.
-
Inconsistent or non-reproducible results in cell-based assays.
-
Lower than expected potency of the compound.
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Rapid Dilution | When diluting the DMSO stock solution into your aqueous buffer or cell culture medium, add the stock solution dropwise while gently vortexing or stirring the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
| Incorrect Dilution Procedure | Perform serial dilutions of your high-concentration DMSO stock in DMSO first to create intermediate stocks before the final dilution into the aqueous medium. |
| Low Temperature of Media | Use pre-warmed (37°C) cell culture media for dilutions, as solubility can be temperature-dependent. |
| Use of Solubilizing Agents | For certain applications, the inclusion of a small percentage of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, in the final medium can help to maintain the solubility of this compound. |
Issue 2: Inconsistent Experimental Results
-
Symptoms:
-
High variability in IC50 or EC50 values between experiments.
-
Unexpectedly high or low levels of target kinase inhibition.
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Degradation | Ensure that this compound powder and stock solutions are stored correctly as per the guidelines. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Prepare fresh working solutions for each experiment. |
| Cell Culture Variables | Maintain consistency in cell-based assays. Factors such as cell passage number, cell confluency, and serum concentration in the media can influence the experimental outcome. It is advisable to use cells within a consistent and low passage number range. |
| Incomplete Solubilization | Before making dilutions, ensure that the initial this compound stock solution in DMSO is fully dissolved. If you observe any precipitate in the stock, gently warm it to 37°C and sonicate until it becomes a clear solution. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, high-quality DMSO to achieve a 10 mM stock solution.
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: Cell-Based Proliferation Assay
-
Cell Seeding: Seed a sensitive cell line (e.g., Ba/F3 expressing BCR-ABL T315I) into a 96-well plate at a predetermined density and allow them to attach overnight if adherent.
-
Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in cell culture medium. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.1%).
-
Treatment: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin, MTS, or a luminescence-based reagent) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value.
Signaling Pathway Inhibition
This compound functions as a type II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This prevents the kinase from becoming active, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.
References
Technical Support Center: HG-7-85-01
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the kinase inhibitor HG-7-85-01. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data on kinase inhibition, and detailed experimental protocols to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Discrepancy Between Biochemical and Cellular Assay Potency
-
Symptom: this compound demonstrates high potency in a biochemical kinase assay (e.g., low nanomolar IC50), but shows significantly weaker effects on cell viability or downstream signaling in cellular assays (e.g., micromolar EC50).
-
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Suggested Solution: Evaluate the cell permeability of this compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
-
Efflux by Cellular Transporters: The compound could be actively transported out of the cell by efflux pumps such as P-glycoprotein.[1]
-
Suggested Solution: Test for the involvement of efflux pumps by co-administering this compound with known inhibitors of these transporters (e.g., verapamil) to see if potency is restored.
-
-
High Intracellular ATP Concentration: The high concentration of ATP within cells can outcompete ATP-competitive inhibitors like this compound.[2][3]
-
Suggested Solution: This is an inherent challenge of ATP-competitive inhibitors. Ensure that the interpretation of cellular data takes this into account.
-
-
Target Not a Key Driver of Proliferation: The intended kinase target may not be the primary driver of proliferation in the specific cell line being used.[2]
-
Suggested Solution: Confirm the cell line's dependence on the target kinase using genetic approaches like siRNA or CRISPR-mediated knockdown of the target protein.[2]
-
-
Issue 2: Unexpected Activation of a Signaling Pathway
-
Symptom: Treatment with this compound results in the increased phosphorylation or activation of a protein in a signaling pathway that is not a known downstream target of the intended kinase.
-
Possible Causes & Solutions:
-
Inhibition of a Negative Regulator: this compound might be inhibiting a kinase that normally functions to suppress the unexpectedly activated pathway.[2]
-
Suggested Solution: Review the known selectivity profile of this compound for potential off-target kinases that are negative regulators of the observed pathway.
-
-
Feedback Loop Activation: Inhibition of the primary signaling pathway may trigger a compensatory feedback mechanism, leading to the activation of an alternative pathway.[2]
-
Suggested Solution: Investigate potential feedback loops in the targeted signaling network through a literature search or by performing time-course experiments to monitor the activation of other pathways.
-
-
Off-Target Kinase Activation: In some rare instances, kinase inhibitors can paradoxically activate certain kinases.[2]
-
Suggested Solution: Perform a broad phosphoproteomics analysis to identify unexpectedly activated kinases and pathways.
-
-
Issue 3: Inconsistent Results Between Experiments or Compound Batches
-
Symptom: High variability in experimental outcomes (e.g., IC50 values, phenotypic effects) even when using the same batch of this compound, or a new batch shows different potency.
-
Possible Causes & Solutions:
-
Compound Solubility and Stability: this compound may have poor solubility in aqueous solutions, leading to precipitation, or the compound may have degraded.[4]
-
Experimental Variables: Inconsistencies in cell-based assays can arise from variations in cell passage number, cell confluency, or serum concentration in the culture medium.[4]
-
Suggested Solution: Maintain a consistent and detailed standard operating procedure (SOP) for all assays. Use cells within a defined passage number range and ensure consistent cell seeding densities.[4]
-
-
Batch-to-Batch Variability: The purity and identity of a new batch of a synthesized compound may differ.[4]
-
Suggested Solution: For a new batch of this compound, verify its identity and purity using methods such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of this compound?
A1: this compound is a potent type II ATP-competitive inhibitor of wild-type and gatekeeper mutant forms of Bcr-Abl, PDGFRα, Kit, and Src family kinases.[1][5][6] It is particularly noted for its ability to inhibit the T315I "gatekeeper" mutation in Bcr-Abl.[1][5] Known off-targets that are inhibited at low nanomolar concentrations include KDR (VEGFR2) and RET.[1][5]
Q2: Why is this compound referred to as a "type II" inhibitor and what is the significance of this?
A2: this compound is a type II inhibitor because it binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[5] This is in contrast to type I inhibitors which bind to the active "DFG-in" conformation. The significance of this mechanism is that it allows this compound to inhibit kinases with mutations in the ATP-binding pocket, such as the T315I gatekeeper mutation in Bcr-Abl, which confer resistance to many type I inhibitors.[5]
Q3: How can I experimentally determine the off-target profile of this compound in my specific cellular model?
A3: Several experimental approaches can be used to identify the off-target profile of this compound:
-
Biochemical Kinase Profiling: Screening this compound against a large panel of purified kinases (e.g., KINOMEscan®) can provide a direct measure of its binding affinity or inhibitory activity against a wide range of kinases.[2]
-
Phosphoproteomics: This mass spectrometry-based approach provides a global view of changes in protein phosphorylation in response to inhibitor treatment, offering a functional readout of on- and off-target kinase inhibition within the cell.[2]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm the direct binding of this compound to its targets and potential off-targets in intact cells by measuring the thermal stabilization of proteins upon ligand binding.[2]
Q4: What should I do if I observe a phenotype in my cells treated with this compound that cannot be explained by the inhibition of its known targets?
A4: This situation suggests a potential off-target effect. The following steps are recommended:
-
Dose-Response Analysis: Determine if the unexpected phenotype occurs at a concentration of this compound that is significantly higher than what is required for the inhibition of its primary targets.[2]
-
Consult Kinase Selectivity Data: If available, check a broad kinase screening panel for potent off-targets of this compound.
-
Validate Target Engagement: Use a method like CETSA to confirm that this compound is engaging with a suspected off-target kinase in your cellular model.
Data Presentation
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | [1][5] |
| KDR (VEGFR2) | Wild-Type | 20 | [1][5] |
| RET | Wild-Type | 30 | [1][5] |
| Other Kinases | N/A | >2000 | [1][5] |
Table 2: Cellular Proliferation Inhibition Profile of this compound
| Cell Line Expressing | EC50 (nM) | Reference |
| human c-Src | 190 | [1] |
| T338I Src | 290 | [1] |
| T338M Src | 150 | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl, Src)
-
Kinase-specific substrate
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Terminate the reaction and measure the kinase activity using a suitable detection reagent.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., Ba/F3 expressing Bcr-Abl)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
The following day, treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the EC50 value.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Inhibition of on-target and off-target kinases by this compound.
References
Technical Support Center: HG-7-85-01 Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to the tyrosine kinase inhibitor HG-7-85-01. Adherence to these guidelines is crucial for ensuring the compound's stability and the validity of experimental results.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound, with a focus on issues related to its degradation.
Issue: Reduced or Inconsistent Efficacy in Assays
One of the primary indicators of this compound degradation is a noticeable decrease in its biological activity or high variability in experimental outcomes. If you observe that the compound's potency is lower than expected or that results are not reproducible, consider the following potential causes and solutions.
Potential Causes of Degradation and Reduced Potency
| Potential Cause | Recommended Action |
| Improper Storage | Verify that the solid compound and stock solutions have been stored at the recommended temperatures. Long-term exposure to temperatures above -20°C for the powder and -80°C for stock solutions can lead to degradation. |
| Repeated Freeze-Thaw Cycles | Aliquoting stock solutions into single-use volumes is highly recommended to avoid the detrimental effects of repeated temperature cycling.[1][2] |
| Exposure to Light | Protect the solid compound and solutions from light, as photosensitivity can be a cause of degradation for complex organic molecules. |
| Contamination | Ensure that all handling is performed in a clean environment using sterile techniques to prevent microbial or chemical contamination that could degrade the compound. |
| Incorrect Solvent | Use only high-purity, anhydrous DMSO to prepare stock solutions. The presence of water or other reactive impurities in the solvent can facilitate hydrolysis or other degradation pathways.[2] |
| Extended Storage of Working Dilutions | Prepare working dilutions fresh from the stock solution for each experiment. Do not store diluted solutions in aqueous buffers for extended periods, as hydrolysis can occur. |
Experimental Workflow for Investigating Reduced Potency
If you suspect compound degradation is affecting your results, the following workflow can help you systematically troubleshoot the issue.
Caption: A flowchart outlining the steps to troubleshoot reduced or inconsistent potency of this compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is critical to adhere to the following storage guidelines.[2]
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Long-term (months to years) | Protect from light and moisture. Store in a tightly sealed container, preferably in a desiccator. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to minimize freeze-thaw cycles. Use anhydrous, high-purity DMSO.[1][2] |
| Working Dilutions (in aqueous buffer) | 2-8°C | For immediate use (within a few hours) | Prepare fresh for each experiment from a frozen DMSO stock. Stability in aqueous media is limited. |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How many times can I freeze and thaw a stock solution of this compound?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound.[1][2] The best practice is to aliquot the stock solution into single-use volumes immediately after preparation and before the initial freezing. This ensures that each aliquot is only thawed once before use.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, tyrosine kinase inhibitors, in general, can be susceptible to hydrolysis and oxidation. Hydrolysis may occur at amide or other labile functional groups, particularly when the compound is in an aqueous solution. Oxidation can be initiated by exposure to air and light. Therefore, storing the compound in a dry, dark, and cold environment is crucial.
Factors Influencing this compound Stability
The stability of this compound is influenced by several environmental factors. The diagram below illustrates the key factors that can impact the integrity of the compound.
Caption: A diagram showing the main environmental factors that can affect the stability of this compound.
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC). This method can be adapted to serve as a stability-indicating assay.
Objective: To determine the stability of this compound under forced degradation conditions and to separate the parent compound from its potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep a sample of the stock solution at -20°C, protected from light.
-
-
Sample Preparation for HPLC: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an appropriate wavelength (e.g., based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample. A stable compound will show a single major peak corresponding to the parent compound. The appearance of new peaks or a decrease in the area of the parent peak in the stressed samples indicates degradation. The percentage of degradation can be calculated based on the reduction in the peak area of the parent compound.
This protocol provides a framework for assessing stability. The specific conditions (e.g., acid/base concentration, temperature, incubation time) may need to be optimized to achieve a partial degradation (e.g., 10-20%) suitable for method validation.
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with HG-7-85-01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing inconsistent Western blot results when using the kinase inhibitor HG-7-85-01.
Frequently Asked Questions (FAQs)
Q1: We are observing variable or no inhibition of our target protein's phosphorylation after treatment with this compound. What are the possible causes?
A1: Inconsistent inhibition by this compound in Western blot experiments can stem from several factors related to the inhibitor itself, the experimental protocol, or the biological system. Here are the primary aspects to consider:
-
Inhibitor Activity and Stability: Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Cellular Uptake and Efflux: The compound may have poor cell permeability or be actively removed by efflux pumps in your specific cell line, leading to a lower than expected intracellular concentration.[1]
-
High Intracellular ATP Levels: As this compound is an ATP-competitive inhibitor, high intracellular ATP concentrations can outcompete the inhibitor for binding to the kinase's active site.[1][2]
-
Off-Target Effects: While this compound is selective, it can have off-target effects that might indirectly influence your protein of interest's phosphorylation status, leading to unexpected results.[1][3]
-
Incorrect Dosing or Treatment Time: The concentration of this compound or the duration of the treatment may be suboptimal for achieving complete inhibition in your experimental model. An IC50 value represents 50% inhibition, so higher concentrations may be needed for more complete inhibition.
Q2: Our Western blots for phosphorylated proteins show high background, making it difficult to interpret the effect of this compound. How can we reduce the background?
A2: High background in phosphoprotein Western blots is a common issue. Since this compound is a kinase inhibitor, you are likely working with phospho-specific antibodies. Here are key strategies to minimize background:
-
Blocking Buffer Selection: Avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high background when probing with anti-phospho antibodies.[4] A 5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is a recommended alternative.[5]
-
Buffer Composition: Use Tris-based buffers (e.g., TBST) for all washing and antibody incubation steps. Phosphate-buffered saline (PBS) contains phosphate (B84403) ions that can compete with the primary antibody for binding to the phosphorylated epitope, potentially increasing background or reducing signal.[6]
-
Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal without high background.[7][8]
-
Washing Steps: Ensure your washing steps are thorough to remove unbound antibodies. Increase the number or duration of washes if necessary.[9]
-
Membrane Handling: Handle the membrane carefully with forceps to avoid contamination. Ensure the membrane does not dry out at any stage.[7]
Q3: The signal for my phosphorylated protein is weak or absent after treating with this compound, but the total protein levels seem unaffected. How can I be sure the inhibitor is working?
A3: This scenario is expected if the inhibitor is effective. To confirm the inhibitor's action and optimize your detection of the phosphorylated target, consider the following:
-
Positive and Negative Controls: Always include appropriate controls. A positive control could be a cell lysate known to have high levels of the phosphorylated target (e.g., cells treated with a known activator). A negative control would be untreated cells.[6]
-
Phosphatase Treatment: To confirm the specificity of your phospho-antibody, you can treat a sample of your lysate with a phosphatase. The signal should disappear after treatment.[6][10]
-
Sample Preparation: It is crucial to inhibit endogenous phosphatases during sample collection and lysis. Always use freshly prepared lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors and keep samples on ice.[4]
-
Enrichment of Target Protein: Phosphorylated proteins can be of low abundance. If your target is difficult to detect, consider immunoprecipitation to enrich for your protein of interest before running the Western blot.[4]
-
Sensitive Detection Reagents: Use a highly sensitive chemiluminescent substrate to enhance the detection of low-abundance proteins.[6]
Q4: We are seeing multiple non-specific bands in our Western blots, which complicates the analysis of this compound's effect. What could be the reason?
A4: The presence of non-specific bands can be due to several factors:
-
Primary Antibody Specificity: The primary antibody may not be entirely specific to your target protein or may recognize other proteins with similar epitopes.[8] Ensure your antibody has been validated for the application.
-
Protein Degradation: If you observe bands at a lower molecular weight than your target, it could be due to proteolytic degradation. The addition of protease inhibitors to your lysis buffer is essential.[8][9]
-
Post-Translational Modifications: Multiple bands could also represent different post-translationally modified forms of your target protein.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate. Running a control lane with only the secondary antibody can help diagnose this issue.
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[7][8]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Target Kinase | Mutant | IC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | [11][12] |
| KDR (VEGFR2) | Wild-Type | 20 | [11][12] |
| RET | Wild-Type | 30 | [11][12] |
| Other Kinases | N/A | >2000 | [11][12] |
Detailed Experimental Protocol: Western Blot Analysis of Protein Phosphorylation after this compound Treatment
This protocol outlines the key steps for assessing the effect of this compound on the phosphorylation of a target protein.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-only (e.g., DMSO) control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[13]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Protein):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that detects the total (phosphorylated and unphosphorylated) protein.[13]
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the total protein antibody.
-
Visualizations
Caption: Mechanism of action of this compound as a Type II ATP-competitive kinase inhibitor.
Caption: Inhibition of Bcr-Abl downstream signaling pathways by this compound.
Caption: Troubleshooting workflow for inconsistent Western blot results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. stratech.co.uk [stratech.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: HG-7-85-01 In Vivo Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and formulating HG-7-85-01 for in vivo studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound for animal administration.
Issue 1: this compound Precipitates Out of Solution During Preparation
-
Possible Cause 1: Exceeding Aqueous Solubility.
-
This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.[1] When a concentrated stock solution in an organic solvent (like DMSO) is diluted too quickly into an aqueous vehicle, the compound can crash out.
-
Solution:
-
Slow, Stepwise Dilution: Add the this compound stock solution to the aqueous vehicle dropwise while continuously vortexing or stirring.[1]
-
Optimize Vehicle Composition: Ensure your final formulation contains a sufficient proportion of co-solvents and surfactants to maintain solubility. A common and effective vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Lower Final Concentration: If precipitation persists, try preparing a more dilute final solution.
-
-
-
Possible Cause 2: Incorrect Order of Reagent Addition.
-
The order in which you mix the components of your vehicle can significantly impact the final solubility of the compound.
-
Solution: Prepare the vehicle by sequentially adding and thoroughly mixing the components before introducing the drug. For a DMSO/PEG300/Tween 80/saline vehicle, a recommended order is to first mix the DMSO and PEG300, then add the Tween 80, and finally, add the saline.
-
Issue 2: The Final Formulation is Cloudy or a Suspension, Not a Clear Solution
-
Possible Cause: Incomplete Dissolution.
-
The compound may not be fully dissolved in the initial stock solution or the final vehicle.
-
Solution:
-
Sonication: After adding this compound to the solvent, sonicate the solution for several minutes to break up any clumps and aid dissolution.[1]
-
Gentle Warming: Gently warm the solution to no more than 37°C to increase solubility.[1] Be cautious, as excessive heat can degrade the compound.
-
Verify Stock Solution Clarity: Ensure your initial stock solution in DMSO is completely clear before proceeding with dilution into the final vehicle.
-
-
Issue 3: Inconsistent Results in Animal Studies
-
Possible Cause: Formulation Instability or Inhomogeneity.
-
If the drug is not uniformly dissolved or begins to precipitate over time, the actual dose administered to each animal can vary.
-
Solution:
-
Prepare Fresh Formulations: Prepare the dosing solution fresh on the day of the experiment.
-
Mix Before Each Administration: If you have a solution that is prone to settling, vortex the formulation immediately before drawing it into the syringe for each animal to ensure a homogenous mixture.
-
Storage of Stock Solutions: Store stock solutions of this compound in an appropriate solvent like DMSO at -20°C for short-term use or -80°C for long-term storage to maintain stability.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for dissolving this compound for in vivo studies?
A1: A widely used and effective vehicle for poorly soluble compounds administered orally or via injection in animal studies consists of a mixture of DMSO, PEG300, Tween 80, and a physiological solution like saline. A specific formulation to try is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (by volume) .
Q2: What is the maximum concentration of DMSO that is safe for in vivo use?
A2: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to animals. It is recommended to keep the final concentration of DMSO in the injected formulation to a minimum, ideally below 10% (v/v).
Q3: Can I prepare a large batch of the this compound formulation and store it?
A3: It is highly recommended to prepare the final dosing solution fresh on the day of use. While a stock solution of this compound in 100% DMSO can be stored at -20°C or -80°C, the complete vehicle containing aqueous components is more susceptible to precipitation and degradation over time.[1]
Q4: My compound is still not dissolving even with the recommended vehicle. What are my options?
A4: If you continue to face solubility issues, you can explore other formulation strategies for poorly soluble compounds. These include using different co-solvents, employing cyclodextrins to form inclusion complexes, or creating a nanosuspension.[2] Each of these methods will require specific protocol development and validation.
Q5: How should I administer the formulation to the animals?
A5: The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on your experimental design. Ensure that the chosen route is appropriate for the vehicle composition. For example, formulations with a high percentage of co-solvents may cause irritation if administered subcutaneously. The typical dosing volume for mice is 5-10 mL/kg.
Quantitative Data Summary
The following table summarizes the components of a recommended vehicle for in vivo studies of poorly soluble compounds.
| Component | Role | Percentage by Volume |
| DMSO | Primary Solvent | 10% |
| PEG300 | Co-solvent | 40% |
| Tween 80 | Surfactant/Emulsifier | 5% |
| Saline (0.9% NaCl) | Diluent/Vehicle Base | 45% |
Experimental Protocol
Protocol: Preparation of a 1 mL this compound Dosing Solution
This protocol provides a step-by-step method for preparing a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile vials and syringes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.[1] The solution should be perfectly clear.
-
-
Prepare the Vehicle Mixture:
-
In a sterile vial, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of your this compound stock solution in DMSO. Vortex thoroughly until the solution is homogenous.
-
Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear and uniform.
-
-
Final Dilution:
-
Slowly add 450 µL of sterile 0.9% saline to the mixture in a dropwise manner while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
Once all the saline has been added, continue to vortex for another 1-2 minutes to ensure the final solution is completely homogenous.
-
-
Final Inspection and Use:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Use the formulation for in vivo dosing on the same day it is prepared.
-
Visualizations
Caption: Workflow for preparing this compound dosing solution.
Caption: Decision tree for troubleshooting this compound dissolution issues.
References
Technical Support Center: Troubleshooting HG-7-85-01 Combination Therapy Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting combination therapy experiments involving the tyrosine kinase inhibitor, HG-7-85-01.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the design, execution, and interpretation of this compound combination therapy experiments.
Q1: We are not observing the expected synergistic effect between this compound and our combination partner. What are the potential reasons?
A1: A lack of synergy can arise from several factors, ranging from experimental design to the underlying biological mechanisms. Here's a troubleshooting guide:
-
Inappropriate Concentration Range: The synergistic effect of a drug combination is often concentration-dependent. Ensure that the dose-response curves for each individual agent are well-characterized in your specific cell line. The concentrations used in the combination experiment should bracket the IC50 values of both drugs.
-
Suboptimal Combination Ratio: The ratio of this compound to the combination partner can significantly impact the outcome. It is recommended to test multiple fixed ratios or a matrix of concentrations to identify the optimal ratio for synergy.
-
Incorrect Assay Endpoint or Timing: The chosen assay endpoint (e.g., apoptosis, cell viability) and the incubation time may not be optimal for detecting synergy. For example, a cytostatic effect might be missed if the assay is run for too short a duration. Consider a time-course experiment to determine the optimal endpoint.
-
Antagonistic Interaction: It is possible that the two drugs have an antagonistic or merely additive effect. The underlying mechanisms of action might not be complementary. For instance, if both drugs target the same pathway without offering a multi-pronged attack, synergy is less likely.
-
Cell Line Specificity: The synergistic interaction may be specific to certain cell lines or genetic backgrounds. Ensure that the chosen cell line is appropriate for the hypothesis being tested. For example, if the combination is designed to overcome a specific resistance mechanism, the cell line should harbor that mechanism.
-
Compound Instability or Inactivity: Verify the stability and activity of both this compound and the combination partner. Improper storage or handling can lead to degradation. It is advisable to test the activity of each compound individually before proceeding with combination studies.
Q2: How do we quantitatively determine if the interaction between this compound and another drug is synergistic, additive, or antagonistic?
A2: The most common method for quantifying drug interactions is the Combination Index (CI) method, based on the Chou-Talalay principle. The CI provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
Another useful visualization is the isobologram. In an isobologram, the concentrations of the two drugs required to produce a specific effect are plotted on the x and y axes. A straight line connecting the single-agent concentrations represents an additive effect. Data points falling below this line indicate synergy, while points above it suggest antagonism.
Q3: We are observing inconsistent results in our this compound combination experiments across different batches of the compound or between experiments. What should we do?
A3: Inconsistent results are a common challenge in cell-based assays. Here are some key areas to investigate:
-
Batch-to-Batch Variability:
-
Purity and Identity: Verify the purity and identity of each new batch of this compound and the combination agent using methods like HPLC and mass spectrometry.
-
Solubility: Ensure complete solubilization of the compounds. This compound is typically dissolved in DMSO. Incomplete dissolution can lead to lower effective concentrations.
-
Storage: Store the compounds under the recommended conditions (typically -20°C or -80°C for long-term storage) to prevent degradation.
-
-
Experimental Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid genetic drift and changes in drug sensitivity.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells of your assay plates.
-
Assay Controls: Include appropriate controls in every experiment:
-
Vehicle control (e.g., DMSO)
-
Single-agent controls for both this compound and the combination partner
-
Positive and negative controls for the assay itself
-
-
Standard Operating Procedures (SOPs): Adhere to a strict SOP for all experimental steps to minimize variability.
-
Q4: What is a rational approach for selecting a combination partner for this compound?
A4: A rational selection of a combination partner is crucial for a successful outcome. Consider the following strategies:
-
Overcoming Resistance: Since this compound is effective against the T315I gatekeeper mutation in BCR-ABL, a rational combination partner could be an agent that targets a different resistance mechanism. For example, combining this compound (an ATP-competitive inhibitor) with an allosteric inhibitor like GNF-5 targets BCR-ABL through two distinct mechanisms, which can have additive or synergistic effects.[1][2]
-
Targeting Parallel or Downstream Pathways: this compound inhibits key signaling pathways like BCR-ABL, c-Kit, and PDGFRα. A combination partner could target a parallel survival pathway or a downstream effector that is not completely inhibited by this compound alone. For instance, inhibitors of the PI3K/Akt/mTOR pathway could be rational combination partners.
-
Enhancing Apoptosis: Combine this compound with an agent that promotes apoptosis through a different mechanism, such as a BCL-2 inhibitor.
-
Synergistic Cytotoxicity with Chemotherapy: Explore combinations with standard-of-care chemotherapeutic agents. The inhibition of key survival pathways by this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Mutant | IC50 (nM) |
| BCR-ABL | T315I | 3 |
| KDR (VEGFR2) | Wild-type | 20 |
| RET | Wild-type | 30 |
Note: IC50 values are representative and may vary depending on experimental conditions.
Table 2: Cellular Activity of this compound
| Cell Line | Expressed Kinase(s) | EC50 (nM) |
| Ba/F3 | BCR-ABL (T315I) | 60 - 140 |
| Ba/F3 | c-Src | 190 |
Note: EC50 values are representative and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Studies (MTT Assay)
Objective: To determine the effect of this compound in combination with a second agent on cell viability.
Materials:
-
This compound
-
Combination drug
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Treatment:
-
Single-agent dose-response: Treat cells with serial dilutions of each drug individually.
-
Combination treatment: Treat cells with the combination of this compound and the second drug at either a constant ratio or in a matrix format.
-
Include vehicle-only controls.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for the single agents.
-
Calculate the Combination Index (CI) using software like CompuSyn or by manual calculation to determine synergy, additivity, or antagonism.
-
Protocol 2: Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound combination therapy on key signaling proteins.
Materials:
-
This compound
-
Combination drug
-
Target cancer cell line
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-CrkL, total CrkL, and antibodies for downstream targets like phospho-Akt, total Akt)
-
Secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
Western blot detection reagents
Methodology:
-
Cell Treatment: Treat cells with this compound, the combination drug, or the combination for a specified time.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein phosphorylation or expression.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected results in combination therapy experiments.
Caption: Rationale for combining this compound with an inhibitor of a parallel survival pathway.
Caption: Experimental workflow for determining the Combination Index (CI) from a cell viability assay.
References
Technical Support Center: HG-7-85-01 & T315I Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals using the investigational tyrosine kinase inhibitor (TKI), HG-7-85-01. The following information addresses the specific topic of this compound's activity against the T315I "gatekeeper" mutation in BCR-ABL, a common cause of resistance to other TKIs in Chronic Myeloid Leukemia (CML).
Frequently Asked Questions (FAQs)
Q1: My experiments suggest this compound is not effective against cell lines expressing the BCR-ABL T315I mutation. Is this expected?
A1: The preclinical data for this compound indicate that it is a potent inhibitor of the BCR-ABL T315I mutant.[1][2][3][4] this compound is a type II ATP-competitive inhibitor specifically designed to overcome the resistance conferred by the T315I mutation.[3][4] Unlike first and second-generation TKIs, its binding is not impeded by the substitution of threonine with a bulkier isoleucine at the gatekeeper position 315.[1][3] If you are observing a lack of efficacy, it is more likely due to experimental variables. Please refer to our troubleshooting section for potential solutions.
Q2: What is the mechanism of action of this compound against the T315I mutation?
A2: The T315I mutation confers resistance by sterically hindering the binding of many TKIs to the ATP-binding pocket of the ABL kinase domain and by removing a key hydrogen bond interaction.[1][5][6] this compound is a type II inhibitor that binds to the inactive "DFG-out" conformation of the kinase.[3][4] This binding mode circumvents the steric hindrance imposed by the isoleucine residue at position 315, allowing for potent inhibition of the kinase's activity.[1][3]
Q3: How does the potency of this compound against the T315I mutant compare to other TKIs?
A3: this compound demonstrates significant potency against the BCR-ABL T315I mutant. Its efficacy is benchmarked against other TKIs, particularly third-generation inhibitors like ponatinib, which are also effective against this mutation.[7] The tables below provide a comparative summary of inhibitory concentrations.
Quantitative Data: Inhibitory Potency
The following tables summarize the inhibitory potency of this compound and other relevant TKIs against wild-type and T315I mutant BCR-ABL.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Kinase Target | This compound | Ponatinib | Notes |
| Bcr-Abl (T315I mutant) | 3 | 2.0 | Demonstrates high potency in direct enzyme inhibition assays.[2][4][7] |
| KDR (VEGFR2) | 20 | - | Shows activity against other kinases.[2][4] |
| RET | 30 | - | Shows activity against other kinases.[2][4] |
Note: IC50 values are compiled from various preclinical studies and may vary based on experimental conditions.
Table 2: Cellular Inhibitory Activity (IC50/EC50, nM)
| Cell Line Expressing | This compound | Ponatinib | Imatinib | Dasatinib | Nilotinib |
| Bcr-Abl (Wild-type) | 10 - 60 | 0.3 - 2 | 250 - 600 | 0.5 - 3 | 15 - 30 |
| Bcr-Abl (T315I) | 60 - 140 | 11 | >10000 | >10000 | >10000 |
Source: Data compiled from multiple preclinical studies.[2][7][8] Values represent the concentration required to inhibit cell proliferation by 50% and can vary between specific cell lines (e.g., Ba/F3) and assay conditions.
Troubleshooting Guide
If you are encountering results that are inconsistent with the expected high potency of this compound against the T315I mutation, please consider the following experimental factors.
| Issue | Potential Cause | Recommended Solution |
| High IC50 value in cell-based assays | Compound Integrity: The this compound compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of the compound. - Prepare a new stock solution in the recommended solvent (e.g., DMSO). - Verify the compound's purity and identity if possible. |
| Cell Line Health/Identity: The cell line may have lost its dependence on BCR-ABL T315I, or there could be issues with cell viability. | - Confirm the expression and phosphorylation status of BCR-ABL T315I via Western blot. - Regularly test for mycoplasma contamination. - Ensure cells are in the logarithmic growth phase before starting the experiment. | |
| Assay Conditions: The concentration of serum (FBS) in the media can affect inhibitor potency due to protein binding. | - Test different lots of FBS or consider reducing the serum percentage during the inhibitor treatment period. - Ensure accurate serial dilutions of the inhibitor. | |
| Low Inhibition in Biochemical Kinase Assays | ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the ATP concentration in the assay. | - Ensure the ATP concentration used is at or near the Km for the kinase to allow for accurate IC50 determination. Note that some inhibitors show different potency at physiological ATP concentrations.[9][10] |
| Enzyme Activity: The recombinant kinase may have low activity. | - Verify the activity of the purified BCR-ABL T315I kinase using a known potent inhibitor (e.g., ponatinib) as a positive control. | |
| Assay Protocol: Inaccurate pipetting or incorrect buffer composition. | - Use calibrated pipettes. - Ensure the kinase buffer composition (e.g., pH, salt concentration) is optimal for enzyme activity. | |
| Inconsistent Results Between Experiments | Experimental Variability: Minor variations in cell seeding density, incubation times, or reagent preparation. | - Standardize all experimental parameters. - Include appropriate positive (e.g., ponatinib) and negative (vehicle control) controls in every experiment. - Perform multiple biological replicates. |
Visualizing Mechanisms and Workflows
To further clarify the underlying biology and experimental procedures, the following diagrams are provided.
Caption: BCR-ABL signaling and the impact of the T315I mutation.
Caption: Workflow for a typical cell-based proliferation assay.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified BCR-ABL T315I kinase.
Materials:
-
Recombinant human Bcr-Abl (T315I) kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., biotinylated peptide with a tyrosine phosphorylation site)
-
This compound and control inhibitors (e.g., ponatinib)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted inhibitor or vehicle control to the appropriate wells of the assay plate.
-
Add the purified Bcr-Abl T315I kinase and peptide substrate solution to each well.
-
Incubate for a defined period (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and detect the signal according to the manufacturer's protocol for the chosen detection method (e.g., measuring luminescence to quantify ADP production).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.[1]
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cells dependent on BCR-ABL T315I kinase activity.
Materials:
-
Ba/F3 murine pro-B cells stably expressing Bcr-Abl T315I.
-
Culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
This compound and control inhibitors.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay like CellTiter-Glo®).
Procedure:
-
Seed the Ba/F3-Bcr-Abl-T315I cells in 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle-treated control wells and calculate the IC50 value using a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies to circumvent the T315I gatekeeper mutation in the Bcr-Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Preclinical Comparison: HG-7-85-01 Versus Ponatinib for the T315I "Gatekeeper" Mutation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical tyrosine kinase inhibitor (TKI) HG-7-85-01 and the FDA-approved drug ponatinib (B1185) in the context of the challenging T315I mutation in BCR-ABL. This mutation is a primary driver of resistance to earlier-generation TKIs in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).
The emergence of the T315I mutation, often referred to as the "gatekeeper" mutation, has historically presented a significant therapeutic hurdle. This single amino acid substitution from threonine to isoleucine at position 315 of the ABL kinase domain sterically hinders the binding of many TKIs, rendering them ineffective.[1][2] This guide delves into the distinct mechanisms of action, comparative preclinical efficacy, and the experimental basis for evaluating two potent inhibitors designed to overcome this resistance: this compound and ponatinib.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and ponatinib are ATP-competitive inhibitors that target the BCR-ABL kinase, but they achieve their potent activity against the T315I mutant through different binding strategies.
Ponatinib , a third-generation TKI, was specifically designed as a pan-BCR-ABL inhibitor.[3] Its unique structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ATP-binding pocket of both wild-type and all clinically relevant single-mutant forms of BCR-ABL, including T315I.[4] This broad activity profile has established ponatinib as a critical therapeutic option for patients with T315I-mutated disease.[5][6]
This compound , on the other hand, is a preclinical type II inhibitor.[1][2][7] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation. This binding mode allows this compound to circumvent the steric hindrance imposed by the isoleucine residue of the T315I mutation, leading to potent inhibition.[3][7]
Quantitative Data Summary: A Preclinical Showdown
The following tables summarize the available preclinical data for this compound and ponatinib, highlighting their inhibitory potency against the T315I mutant in both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity against T315I-mutated ABL Kinase
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Biochemical Assay | Bcr-Abl (T315I) | 3[3] |
| Ponatinib | Biochemical Assay | Purified ABL T315I kinase | 2.0[4][8] |
Table 2: Cellular Inhibitory Activity against Cells Expressing T315I-mutated BCR-ABL
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | Ba/F3 expressing Bcr-Abl T315I | Cell Proliferation Assay | Not explicitly stated in direct comparison |
| Ponatinib | Ba/F3 cells expressing Bcr-Abl T315I | Cell Proliferation Assay | 11[4][8] |
Visualizing the Molecular Battleground and Experimental Strategy
To better understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow.
Caption: BCR-ABL T315I signaling and the point of inhibition.
Caption: Preclinical evaluation workflow for T315I inhibitors.
Detailed Experimental Protocols
For the accurate assessment and comparison of TKI activity, standardized experimental protocols are crucial. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
Objective: To determine the concentration of an inhibitor required to block 50% of the enzymatic activity of purified Bcr-Abl T315I kinase.
Materials:
-
Recombinant human Bcr-Abl T315I enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Peptide substrate (e.g., biotinylated Abltide)
-
Test inhibitors (this compound, ponatinib) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a reaction mixture containing the Bcr-Abl T315I enzyme and the peptide substrate in kinase buffer.
-
Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. Incubate for a specified period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell-Based Proliferation Assay (Cellular IC50 Determination)
Objective: To measure the effect of an inhibitor on the proliferation and viability of cells dependent on Bcr-Abl T315I for survival.
Materials:
-
Ba/F3 murine pro-B cells stably expressing Bcr-Abl T315I
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS) without IL-3
-
Test inhibitors (this compound, ponatinib) serially diluted in culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the Ba/F3 Bcr-Abl T315I cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plates to room temperature and add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the log-concentration of the inhibitor and fitting the data to a dose-response curve.
Conclusion
Both this compound and ponatinib demonstrate potent preclinical activity against the T315I "gatekeeper" mutation, a critical target in drug-resistant CML and Ph+ ALL. Ponatinib, as an approved drug, has a well-documented clinical efficacy and safety profile.[8] The preclinical data for this compound suggests it is a highly potent inhibitor of the T315I mutant, warranting further investigation.[3] The distinct mechanisms of action of these two compounds may have implications for their selectivity profiles and the potential for the development of further resistance. This comparative guide provides a foundational understanding for researchers engaged in the development of next-generation TKIs to combat TKI resistance.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HG-7-85-01 and Other Leading BCR-ABL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for chronic myeloid leukemia (CML) has been revolutionized by the development of BCR-ABL tyrosine kinase inhibitors (TKIs). While first and second-generation TKIs have demonstrated significant efficacy, the emergence of resistance, particularly through the T315I "gatekeeper" mutation, remains a critical clinical challenge. This guide provides a comprehensive, data-driven comparison of the novel inhibitor HG-7-85-01 against other prominent BCR-ABL inhibitors: Imatinib (B729), Nilotinib (B1678881), Dasatinib, Ponatinib, and Asciminib.
Mechanism of Action: A Tale of Two Binding Sites
The majority of BCR-ABL inhibitors, including this compound, Imatinib, Nilotinib, Dasatinib, and Ponatinib, are ATP-competitive inhibitors. They function by binding to the ATP-binding site of the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates essential for cancer cell proliferation and survival. These are further classified into Type I and Type II inhibitors based on their binding to the active or inactive conformation of the kinase, respectively.
This compound is a Type II ATP-competitive inhibitor , a characteristic that allows it to effectively target the T315I mutant of BCR-ABL. Its unique hybrid structure, derived from nilotinib and dasatinib, is designed to circumvent the steric hindrance posed by the bulky isoleucine residue in the T315I mutation.
In contrast, Asciminib represents a paradigm shift in BCR-ABL inhibition. It is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase, a site distinct from the ATP-binding pocket. This novel mechanism induces a conformational change that locks the kinase in an inactive state.
The BCR-ABL Signaling Cascade
The constitutively active BCR-ABL kinase triggers a complex network of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. These pathways collectively promote uncontrolled cell proliferation, inhibit apoptosis, and alter cell adhesion, driving the pathogenesis of CML. All the inhibitors discussed in this guide aim to abrogate these aberrant signals by targeting the BCR-ABL kinase.
BCR-ABL Signaling Pathway and Points of Inhibition.
Comparative Efficacy: A Quantitative Analysis
The in vitro potency of these inhibitors is a key determinant of their potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values against wild-type BCR-ABL and a panel of clinically relevant mutants. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) in Cellular Proliferation Assays
| BCR-ABL Mutant | This compound | Imatinib | Dasatinib | Nilotinib | Ponatinib | Asciminib |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 | ~4 |
| T315I | 3 | >10000 | >1000 | >10000 | 2 - 16 | ~25 |
| G250E | 500 | >10000 | 10 | 150 | 2 | ~20 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 | ~20 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 | ~25 |
| E255K | 1000 | >10000 | 100 | 5000 | 2 | ~25 |
| E255V | >1000 | >10000 | 100 | >5000 | 2 | ~30 |
| F317L | ND | >10000 | 100 | 150 | 2 | ND |
| M351T | ND | >5000 | 5 | 50 | 2 | ND |
| F359V | ND | >10000 | 100 | >5000 | 2 | >1000 |
ND: Not Determined from the available search results. Data compiled from multiple preclinical studies. Values should be considered representative as experimental conditions may vary.
Key Observations:
-
This compound and Ponatinib demonstrate exceptional potency against the T315I mutation, a key advantage over first and second-generation TKIs.
-
Dasatinib shows high potency against many imatinib-resistant mutations, with the notable exception of T315I.
-
Nilotinib is more potent than imatinib against most mutants but is also ineffective against T315I.
-
Imatinib exhibits significantly reduced efficacy against a broad range of mutations.
-
Asciminib maintains activity against the T315I mutation and other mutants resistant to ATP-competitive inhibitors, although it shows reduced activity against mutations in the myristoyl pocket, such as F359V.
Experimental Protocols: Methodologies for Evaluation
The characterization of these inhibitors relies on robust in vitro assays. The following are generalized protocols for the key experiments used to determine their efficacy.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified BCR-ABL kinase.
Workflow for a Biochemical Kinase Inhibition Assay.
Methodology:
-
Protein Expression and Purification: Recombinant wild-type and mutant BCR-ABL kinase domains are expressed and purified.
-
Assay Reaction: The kinase, a specific peptide substrate, and ATP are combined in a multi-well plate.
-
Compound Incubation: A serial dilution of the test inhibitor is added and incubated with the kinase.
-
Kinase Reaction Initiation and Termination: The reaction is started by the addition of ATP and stopped after a defined period.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ which measures ADP formation.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation and viability of cells dependent on BCR-ABL kinase activity.
Unveiling the Cross-Resistance Profile of HG-7-85-01: A Comparative Guide for Drug Discovery Professionals
Cambridge, MA – December 4, 2025 – In the landscape of targeted cancer therapy, the emergence of drug resistance remains a formidable challenge. This guide offers a comprehensive analysis of the cross-resistance profile of HG-7-85-01, a potent type II ATP-competitive kinase inhibitor. By juxtaposing its performance against established and alternative inhibitors, this document provides researchers, scientists, and drug development professionals with critical data to inform preclinical and clinical research strategies.
This compound has demonstrated significant activity against a range of wild-type and mutant kinases implicated in various malignancies, most notably the T315I "gatekeeper" mutation in BCR-ABL which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[1][2] This guide delves into its efficacy against resistance mutations in not only BCR-ABL but also in other key oncogenic drivers such as Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Rearranged during Transfection (RET) kinases.
Comparative Efficacy Against Clinically Relevant Kinase Mutations
The inhibitory activity of this compound and a panel of comparator drugs were assessed against various wild-type and mutant kinases. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined through in vitro kinase assays and cellular proliferation assays.
BCR-ABL Resistance Profile
This compound demonstrates significant potency against the T315I gatekeeper mutation in BCR-ABL, a common mechanism of resistance to imatinib (B729), nilotinib, and dasatinib. Its efficacy is comparable to the pan-BCR-ABL inhibitor, ponatinib (B1185).
| BCR-ABL Mutant | This compound | Imatinib | Dasatinib | Nilotinib | Ponatinib |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 5 |
| T315I | 3 | >10000 | >10000 | >10000 | 4 |
Table 1. Comparative IC50 values (nM) of this compound and other TKIs against wild-type and mutant BCR-ABL. Data is derived from cellular proliferation assays.[3]
PDGFRα Resistance Profile
This compound shows potent inhibition of the imatinib-resistant PDGFRα T674I gatekeeper mutation.[4] Its activity against the D842V mutation, which confers broad resistance to many TKIs, is an area for further investigation. Ponatinib has demonstrated activity against the T674I mutation, while crenolanib (B1684632) is potent against the D842V mutation.[5][6]
| PDGFRα Mutant | This compound | Imatinib | Ponatinib | Crenolanib | Avapritinib |
| Wild-type | - | - | 1.1 | - | - |
| T674I | Potent | Resistant | Active | - | - |
| D842V | - | Resistant | Inactive | ~10 | Potent |
Table 2. Comparative activity of this compound and other inhibitors against key PDGFRα resistance mutations. IC50 values are in nM where available.[4][5][6]
KIT Resistance Profile
Similar to its activity against PDGFRα, this compound is effective against the KIT T670I gatekeeper mutation, a known resistance mechanism to imatinib.[4] Sunitinib (B231) and ponatinib also exhibit activity against this mutation. The V654A mutation, another clinically relevant resistance mechanism, is sensitive to sunitinib.[7][8]
| KIT Mutant | This compound | Imatinib | Sunitinib | Ponatinib | Avapritinib |
| Wild-type | - | - | - | - | - |
| T670I | Potent | Resistant | Active | 15 | Ineffective |
| V654A | - | Resistant | Active | Reduced Activity | Resistant |
Table 3. Comparative activity of this compound and other inhibitors against key KIT resistance mutations. IC50 values are in nM where available.[4][7][8][9]
RET Resistance Profile
This compound demonstrates inhibitory activity against wild-type RET.[1] For a comprehensive comparison, its efficacy against common RET resistance mutations, such as the gatekeeper mutation V804M and the solvent front mutation G810R, needs to be evaluated and compared with selective RET inhibitors like cabozantinib. Cabozantinib shows potent inhibition of wild-type and M918T mutant RET but is not active against the V804L mutation.[10]
| RET Mutant | This compound | Cabozantinib |
| Wild-type | 30 | 5.2 |
| V804L/M | - | >5000 |
| G810R/S | - | - |
| M918T | - | 27 |
| Y791F | - | 1173 |
Table 4. Comparative IC50 values (nM) of this compound and Cabozantinib against wild-type and mutant RET.[1][10]
Signaling Pathways and Mechanisms of Resistance
This compound is a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase. This binding mode allows it to accommodate the bulky amino acid substitutions at the gatekeeper residue that sterically hinder the binding of type I inhibitors like imatinib.[1] Resistance to TKIs can arise from on-target mutations in the kinase domain or through the activation of bypass signaling pathways.
BCR-ABL signaling and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the cross-resistance profile of this compound.
In Vitro Kinase Assay (Biochemical IC50 Determination)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate buffer. Prepare solutions of the purified recombinant kinase, a kinase-specific substrate (e.g., a synthetic peptide), and ATP.[3]
-
Assay Reaction: In a multi-well plate, combine the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.[3]
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate) or non-radiometric assays like fluorescence-based or luminescence-based (e.g., ADP-Glo™) detection systems.[9]
-
IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[9]
Cell-Based Proliferation Assay (Cellular IC50 Determination)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells that are dependent on the activity of a specific kinase.
Methodology:
-
Cell Culture: Culture cancer cell lines known to express the wild-type or mutant kinase of interest in a suitable medium. For kinases that are not endogenously expressed, murine hematopoietic cell lines (e.g., Ba/F3) can be engineered to express the target kinase.[3]
-
Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the test compound. Include appropriate controls (e.g., vehicle-treated and untreated cells).
-
Incubation: Incubate the plates for a period of 48 to 72 hours to allow the compound to exert its effect on cell proliferation.[3]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Add MTT reagent to the wells, incubate, and then solubilize the formazan (B1609692) crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the data and fitting it to a dose-response curve.[3]
Experimental workflow for determining inhibitor potency.
Conclusion
This compound presents a promising profile for overcoming resistance to existing TKIs, particularly in the context of BCR-ABL driven leukemias. Its activity against gatekeeper mutations in PDGFRα and KIT further underscores its potential in treating resistant gastrointestinal stromal tumors and hypereosinophilic syndrome. Further investigation into its efficacy against a broader range of resistance mutations in these kinases, as well as in RET-driven cancers, is warranted to fully elucidate its clinical potential. The data and protocols presented in this guide serve as a valuable resource for the continued development and strategic positioning of this compound and other next-generation kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating HG-7-85-01 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a cell is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the cellular target engagement of HG-7-85-01, a potent, type II ATP-competitive kinase inhibitor.
This compound is a significant research tool due to its potent inhibitory activity against a spectrum of tyrosine kinases implicated in various cancers, including Bcr-Abl, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases.[1][2][3][4] Notably, it is effective against the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to many first and second-generation inhibitors.[1][2][5] This guide will compare key methodologies for confirming the engagement of this compound with its targets in a cellular context, providing experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
Comparison of Target Engagement Validation Methods
Several robust methods exist to confirm the interaction of a small molecule inhibitor with its intracellular target. The choice of assay depends on various factors, including the specific target, available reagents, and the desired endpoint (e.g., direct binding confirmation, downstream functional effects). Here, we compare three widely used approaches: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling inhibition.
| Method | Principle | Metric | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][7][8] | Thermal Shift (ΔTm) or EC50 | Label-free, applicable to endogenous proteins, confirms direct physical interaction.[7][8] | Lower throughput, requires specific antibodies for detection, optimization of heat challenge is necessary.[7][8] |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer in live cells.[9][10][11][12] | IC50 or EC50 | High-throughput, provides quantitative data on compound affinity and residence time in live cells, highly sensitive.[9][11][13] | Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent tracer.[11] |
| Western Blotting (Downstream Signaling) | An indirect method that assesses target engagement by measuring the inhibition of phosphorylation of the target kinase or its downstream substrates.[14] | IC50 | Utilizes standard laboratory techniques, provides functional confirmation of target inhibition, applicable to endogenous proteins. | Indirect measure of target binding, can be influenced by off-target effects, semi-quantitative. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets, providing a baseline for expected potency in cellular assays.
| Target Kinase | Mutant | Biochemical IC50 (nM) | Cellular EC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | 60 - 140 | [2][5] |
| KDR (VEGFR2) | Wild-Type | 20 | - | [2][5] |
| RET | Wild-Type | 30 | - | [2][5] |
| c-Src | Wild-Type | - | 190 | [2] |
| c-Src | T338I | - | 290 | [2] |
| c-Src | T338M | - | 150 | [2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the direct binding of this compound to a target kinase in intact cells by measuring its thermal stabilization.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target kinase to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[6]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target kinase at each temperature point by Western Blot or an antibody-based detection method like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding of this compound to a NanoLuc®-tagged target kinase in live cells.
Methodology:
-
Cell Preparation: Co-transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase and a vector for a fluorescent energy acceptor. Plate the transfected cells in a 96- or 384-well plate and incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells.
-
Addition of Tracer and Substrate: Add the NanoBRET™ tracer (a fluorescently labeled ATP-competitive kinase inhibitor) and the NanoGlo® substrate to the cells.[15]
-
BRET Measurement: Measure the BRET signal using a luminometer equipped with appropriate filters to detect both the donor (NanoLuc®) and acceptor (tracer) emissions.[15]
-
Data Analysis: The binding of this compound to the NanoLuc®-tagged kinase will displace the tracer, leading to a decrease in the BRET signal.[15] Plot the BRET signal against the concentration of this compound to determine the IC50 value, which reflects the potency of target engagement.
Western Blotting for Downstream Signaling Inhibition
Objective: To indirectly assess the engagement of this compound with its target kinase by measuring the phosphorylation of a downstream substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells expressing the target kinase and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-STAT5 for Bcr-Abl), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH). A dose-dependent decrease in the phosphorylation of the downstream substrate indicates target engagement and inhibition by this compound.
Visualizing Key Concepts
To further clarify the methodologies and the mechanism of action of this compound, the following diagrams illustrate the relevant pathways and workflows.
Caption: Mechanism of action of this compound as a Type II inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Type II tyrosine kinase inhibitor | BCR-ABL | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 11. news-medical.net [news-medical.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of HG-7-85-01 and Dasatinib in Targeting Bcr-Abl Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical investigational drug HG-7-85-01 and the clinically approved drug dasatinib (B193332), focusing on their efficacy as tyrosine kinase inhibitors (TKIs). The information presented herein is intended to support research and development efforts in oncology, particularly in the context of chronic myeloid leukemia (CML) and other Bcr-Abl driven malignancies.
Executive Summary
Dasatinib is a potent second-generation TKI that has demonstrated significant clinical efficacy in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] It effectively inhibits the Bcr-Abl kinase and Src family kinases, overcoming resistance to the first-generation inhibitor imatinib (B729) in many cases.[4][5][6] However, its efficacy is limited against the T315I "gatekeeper" mutation within the Bcr-Abl kinase domain, a common mechanism of acquired resistance.[1][7][8]
This compound is a novel, type II ATP-competitive inhibitor designed to address this critical gap.[9][10][11] Its unique binding mechanism allows it to effectively inhibit both wild-type Bcr-Abl and, crucially, the T315I mutant form.[9][10][12] This guide presents a detailed analysis of the available preclinical data for this compound and compares its efficacy profile with that of dasatinib.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory activities of this compound and dasatinib against Bcr-Abl and other relevant kinases.
Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)
| Target Kinase | Mutant | This compound (IC50 nM) | Dasatinib (IC50 nM) | Reference |
| Bcr-Abl | Wild-type | 10 - 60 | 0.5 - 3 | [13] |
| Bcr-Abl | T315I | 3 | >1000 | [8][9][10][13] |
| Bcr-Abl | G250E | 500 | 10 | [13] |
| Bcr-Abl | Q252H | 800 | 5 | [13] |
| Bcr-Abl | Y253F | 600 | 15 | [13] |
| Bcr-Abl | E255K | 1000 | 100 | [13] |
| KDR (VEGFR2) | Wild-type | 20 | Not specified | [9][10] |
| RET | Wild-type | 30 | Not specified | [9][10] |
| Src | Wild-type | Inhibits | Potent Inhibitor | [9][14] |
Table 2: Cellular Proliferation Inhibition (IC50, nM)
| Cell Line | Expressed Kinase(s) | This compound (IC50 nM) | Dasatinib (IC50 nM) | Reference |
| Ba/F3 | Bcr-Abl (Wild-type) | 60 - 140 | Potent | [9] |
| Ba/F3 | Bcr-Abl (T315I) | 60 - 140 | Resistant | [5][9] |
| Ba/F3 | Kit (T670I) | Potent | Not specified | [9] |
| Ba/F3 | PDGFRα (T674M/I) | Potent | Not specified | [9] |
Mechanism of Action and Resistance Profiles
Dasatinib functions as a dual Bcr-Abl and Src family kinase inhibitor by binding to both the active and inactive conformations of the Abl kinase domain.[1][4][14] This allows it to inhibit a broad range of imatinib-resistant mutants. However, the T315I mutation, which involves the substitution of a threonine with a bulkier isoleucine residue at the "gatekeeper" position, sterically hinders dasatinib's binding, rendering it ineffective.[7][8][15] Resistance to dasatinib can also arise from other mutations, such as those at residues V299 and F317.[7][16]
This compound, in contrast, is a type II inhibitor that specifically binds to and stabilizes the inactive "DFG-out" conformation of the kinase.[10][11][12] This binding mode circumvents the steric hindrance imposed by the T315I mutation, allowing for potent inhibition of this resistant form.[10][12] Its design as a hybrid of nilotinib (B1678881) and dasatinib structures contributes to its unique ability to accommodate the T315I mutation while maintaining selectivity.[13]
Signaling Pathway Diagrams
Caption: Bcr-Abl signaling pathway and points of inhibition by this compound and Dasatinib.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Methodology:
-
Reagents and Materials: Purified recombinant kinase (e.g., Bcr-Abl, Bcr-Abl T315I), kinase-specific peptide substrate, ATP, test compounds (this compound, dasatinib), kinase reaction buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add diluted compounds to the wells of a 384-well plate.
-
Add the purified kinase and peptide substrate to the wells and incubate.
-
Initiate the kinase reaction by adding ATP and incubate at a controlled temperature.
-
Terminate the reaction using a stop solution.
-
Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[13]
-
Cell-Based Proliferation Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells dependent on specific kinase activity.
Methodology:
-
Reagents and Materials: Ba/F3 cells engineered to express wild-type or mutant Bcr-Abl, appropriate cell culture media, test compounds, and a viability assessment reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed the engineered Ba/F3 cells into 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate the cells for 48 to 72 hours.
-
Assess cell viability using a colorimetric or luminescent assay.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the data and fitting it to a dose-response curve.[13]
-
Experimental Workflow Diagram
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 15. Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 16. [PDF] Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: HG-7-85-01 Versus Nilotinib in Resistant Chronic Myeloid Leukemia
For Immediate Release
This guide provides a detailed comparison of the preclinical tyrosine kinase inhibitor (TKI) HG-7-85-01 and the established second-generation TKI nilotinib (B1678881) for the treatment of resistant Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy against resistant mutations, and the experimental frameworks used for their evaluation.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL tyrosine kinase.[1] While the advent of TKIs has revolutionized CML treatment, acquired resistance, often through point mutations in the ABL kinase domain, remains a significant clinical hurdle.[1] Nilotinib, a potent second-generation TKI, is a standard-of-care for patients who have developed resistance or intolerance to imatinib.[2][3] However, certain mutations, most notably the "gatekeeper" T315I mutation, confer resistance to nilotinib.[4][5] this compound is a preclinical, type II ATP-competitive inhibitor specifically designed to overcome T315I-mediated resistance.[1]
Mechanism of Action
Both nilotinib and this compound are ATP-competitive inhibitors that target the BCR-ABL kinase, albeit with structural differences that influence their binding and efficacy against mutated forms of the enzyme.
Nilotinib binds to the inactive "DFG-out" conformation of the ABL kinase domain, preventing the conformational change required for its activation.[6] This effectively blocks the ATP-binding site and inhibits the downstream signaling pathways that drive CML cell proliferation and survival.[2][3]
This compound is also a type II inhibitor that binds to the inactive "DFG-out" conformation.[1] Its design, reportedly a hybrid of nilotinib and dasatinib (B193332) structures, incorporates modifications that allow it to bind effectively to the ABL kinase domain even in the presence of the bulky isoleucine residue of the T315I mutation, which sterically hinders the binding of nilotinib.[1]
Comparative Efficacy
Direct head-to-head preclinical studies comparing this compound and nilotinib are not extensively available in the public domain. The following tables summarize reported inhibitory concentrations (IC50) from various sources to provide a comparative perspective. It is important to note that these values were not generated in a single comparative study and experimental conditions may have varied.
Table 1: Biochemical IC50 against BCR-ABL Kinase
| Compound | Target | IC50 (nM) | Source |
| Nilotinib | Wild-type BCR-ABL | <30 | [7] |
| T315I BCR-ABL | >2000 | [4][7] | |
| This compound | Wild-type BCR-ABL | Data not available | |
| T315I BCR-ABL | 11 (in Ba/F3 p210 T315I cells) | [8] |
Table 2: Cellular IC50 against CML Cell Lines
| Compound | Cell Line | Genotype | IC50 (nM) | Source |
| Nilotinib | Ba/F3 p210 | Wild-type BCR-ABL | 20 | [7] |
| Ba/F3 p210 T315I | T315I | >3000 | [7] | |
| This compound | Ba/F3 p210 T315I | T315I | 11 | [8] |
Resistance Profiles
Nilotinib: Resistance to nilotinib in CML is primarily associated with point mutations in the BCR-ABL kinase domain. While effective against many imatinib-resistant mutations, nilotinib is not effective against the T315I mutation.[4][9] Other mutations that can confer reduced sensitivity to nilotinib include Y253H, E255K/V, and F359C/V.[9] Resistance can also arise from BCR-ABL independent mechanisms, such as the overexpression of the multidrug resistance gene (MDR-1) or the upregulation of Src family kinases like Lyn.[10]
This compound: The resistance profile of this compound is less characterized. As a compound designed to inhibit the T315I mutant, it is expected to be effective against this common resistance mechanism.[1] However, as with other TKIs, the development of resistance through compound mutations (two or more mutations in the same BCR-ABL allele) or activation of alternative signaling pathways remains a possibility.[8]
Experimental Protocols
The evaluation of TKIs like this compound and nilotinib relies on a series of standardized in vitro and in vivo assays.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the purified BCR-ABL kinase.
Methodology: A common method is the radiometric filter binding assay.[8]
-
Reaction Setup: Purified recombinant BCR-ABL kinase is incubated with a specific peptide substrate, [γ-³²P]ATP, and the test compound (e.g., this compound or nilotinib) in a kinase reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.
-
Stopping the Reaction: The reaction is stopped by the addition of a solution like phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the free [γ-³²P]ATP by spotting the reaction mixture onto a filter membrane, which binds the peptide substrate.
-
Washing: The filter is washed to remove unincorporated ATP.
-
Quantification: The amount of radioactivity on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated.
Cell Viability Assay
Objective: To assess the effect of the inhibitors on the proliferation and viability of CML cells.
Methodology: The MTT or CCK-8 assay is commonly used.[10][11]
-
Cell Seeding: CML cell lines (e.g., Ba/F3 expressing wild-type or mutant BCR-ABL) are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or nilotinib) and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan (B1609692) product.
-
Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of the inhibitors on the phosphorylation status of BCR-ABL and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: CML cells are treated with the inhibitors for a defined period. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of BCR-ABL (pBCR-ABL), and downstream targets like STAT5 (pSTAT5) and CrkL (pCrkL). An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected, indicating the levels of the target proteins.
Conclusion
Nilotinib is a highly effective second-generation TKI that has significantly improved outcomes for patients with imatinib-resistant CML. However, its efficacy is limited by the T315I mutation. This compound is a promising preclinical candidate specifically designed to overcome this critical resistance mechanism. The available data suggests that this compound is potent against the T315I mutant in cellular assays. Further preclinical and eventual clinical head-to-head comparative studies will be essential to fully elucidate the relative efficacy and safety of this compound in the context of resistant CML and to define its potential role in the evolving landscape of CML therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Effects of HG-7-85-01 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against the BCR-ABL fusion protein, including the T315I "gatekeeper" mutation that confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML). To enhance its therapeutic efficacy and overcome potential resistance mechanisms, this compound has been investigated in combination with other targeted agents. This guide provides a comparative analysis of the synergistic effects of this compound with various drug classes, supported by experimental data and detailed protocols.
I. Synergistic Combination with Allosteric Inhibitors: The Case of GNF-5
The combination of this compound with the allosteric ABL inhibitor GNF-5 represents a rational and effective strategy to target BCR-ABL through two distinct mechanisms. While this compound binds to the ATP-binding site, GNF-5 binds to the myristoyl pocket of the ABL kinase domain, inducing a conformational change that inactivates the kinase. This dual targeting has demonstrated at least additive and often synergistic effects against both non-mutated and T315I-mutated BCR-ABL in preclinical studies.[1]
Quantitative Data Summary: this compound and GNF-5 Combination
| Cell Line | Drug(s) | IC50 / Effect | Combination Index (CI) | Synergy Level | Reference |
| Ba/F3 BCR-ABL | This compound | ~10 nM | Not explicitly calculated in provided abstracts | Additive/Synergistic | [1] |
| Ba/F3 BCR-ABL T315I | This compound | ~50 nM | Not explicitly calculated in provided abstracts | Additive/Synergistic | [1] |
| Ba/F3 BCR-ABL | GNF-5 | >1 µM | Not explicitly calculated in provided abstracts | Additive/Synergistic | [1] |
| Ba/F3 BCR-ABL T315I | GNF-5 | >1 µM | Not explicitly calculated in provided abstracts | Additive/Synergistic | [1] |
| Ba/F3 BCR-ABL | This compound + GNF-5 | Enhanced Inhibition | Not explicitly calculated in provided abstracts | Additive/Synergistic | [1] |
| Ba/F3 BCR-ABL T315I | This compound + GNF-5 | Enhanced Inhibition | Not explicitly calculated in provided abstracts | Additive/Synergistic | [1] |
Signaling Pathway and Experimental Workflow
II. Comparison with Inhibitors of Downstream Signaling Pathways
Targeting downstream effectors of the BCR-ABL signaling cascade, such as the MAPK and PI3K pathways, in combination with a BCR-ABL inhibitor presents another promising strategy to enhance anti-leukemic activity and overcome resistance.
A. Combination with MEK Inhibitors
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical downstream effector of BCR-ABL. Preclinical studies have shown that combining MEK inhibitors with BCR-ABL inhibitors can lead to synergistic apoptosis in CML cells.[5][6]
B. Combination with PI3K Inhibitors
The PI3K/AKT/mTOR pathway is another key survival pathway activated by BCR-ABL. The combination of PI3K inhibitors with BCR-ABL TKIs has been shown to synergistically decrease cell viability and induce apoptosis and autophagy in Philadelphia chromosome-positive (Ph+) B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[7][8]
Quantitative Data Summary: BCR-ABL Inhibitors with Downstream Pathway Inhibitors
| Cell Line | BCR-ABL Inhibitor | Downstream Inhibitor | Combination Effect | Synergy Level | Reference |
| K562, LAMA 84 (CML) | - | SAHA (HDACi) + PD184352 (MEKi) | Synergistic increase in apoptosis | Synergistic | [5] |
| K562 (Imatinib-resistant) | - | SAHA (HDACi) + PD184352 (MEKi) | Synergistic increase in apoptosis | Synergistic | [5] |
| SUP-B15 (Ph+ B-ALL) | Imatinib, Nilotinib, GZD824 | ZSTK474 (pan-PI3Ki) | Synergistic cytotoxicity | Synergistic | [7] |
| SUP-B15 (Ph+ B-ALL) | Imatinib, Nilotinib, GZD824 | BYL719 (p110α inhibitor) | Synergistic cytotoxicity | Synergistic | [7] |
| SUP-B15 (Ph+ B-ALL) | Imatinib, Nilotinib, GZD824 | IPI145 (p110γ/δ inhibitor) | Synergistic cytotoxicity | Synergistic | [7] |
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mass-action law based algorithm for cost-effective approach for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interactions between MEK1/2 and histone deacetylase inhibitors in BCR/ABL+ human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K isoform inhibition associated with anti Bcr-Abl drugs shows in vitro increased anti-leukemic activity in Philadelphia chromosome-positive B-acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K isoform inhibition associated with anti Bcr-Abl drugs shows in vitro increased anti-leukemic activity in Philadelphia chromosome-positive B-acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of various Tyrosine Kinase Inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). The information presented herein is based on available preclinical and clinical experimental data to aid in research and drug development efforts.
Introduction to Tyrosine Kinase Inhibitors in CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells. Tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that have revolutionized the management of CML by specifically inhibiting the activity of the BCR-ABL1 oncoprotein. This guide focuses on the comparative in vivo efficacy of several key TKIs, including the first-generation inhibitor imatinib (B729), second-generation inhibitors dasatinib, nilotinib, and bosutinib (B1684425), the third-generation inhibitor ponatinib (B1185), and the novel allosteric inhibitor asciminib (B605619).
The BCR-ABL1 Signaling Pathway
The BCR-ABL1 fusion protein activates a cascade of downstream signaling pathways crucial for the survival, proliferation, and differentiation of leukemic cells. Key pathways include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is central to cell survival and inhibition of apoptosis.[1][2] Additionally, the JAK/STAT pathway is implicated in growth factor independence and resistance to apoptosis in CML.[2] TKIs competitively inhibit the ATP binding site of the ABL1 kinase domain, thereby blocking the phosphorylation of its substrates and the activation of these downstream pathways.
Comparative In Vivo Efficacy of TKIs
Direct head-to-head preclinical in vivo studies comparing the full spectrum of modern TKIs are limited. The following tables summarize available data from individual preclinical studies and are supplemented with key findings from clinical trials to provide a broader comparative context.
Table 1: Summary of Preclinical In Vivo Efficacy Data
| TKI | Mouse Model | Key Efficacy Endpoints & Findings | Citation |
| Imatinib | CML-like mouse model | Found to be less effective at eliminating CML leukemic stem cells (LSCs) compared to ponatinib. | [3][4] |
| Dasatinib | CML-like mouse model | Also shown to be unable to effectively eliminate CML LSCs. | [3][4] |
| Ponatinib | CML-like mouse model | More effective at eliminating CML LSCs compared to imatinib and dasatinib. | [3][4] |
| CML blast crisis xenograft model | As a single agent, did not significantly suppress tumor growth compared to control in a highly resistant model. However, in combination with asciminib, it led to a significant survival advantage and tumor growth suppression. | [5] | |
| Asciminib | CML blast crisis xenograft model | As a single agent, did not significantly suppress tumor growth. In combination with ponatinib, it demonstrated a potent synergistic effect, leading to a significant survival advantage and suppression of tumor growth. | [5] |
| T315I xenograft model | Demonstrated tumor regression when administered at 30 mg/kg twice daily. | [6] |
Note: The preclinical data is not from a single comparative study, and experimental conditions may vary.
Table 2: Summary of Comparative Efficacy from Clinical Trials
| Comparison | Key Efficacy Findings | Citation |
| Second-generation TKIs (Dasatinib, Nilotinib, Bosutinib) vs. Imatinib | Second-generation TKIs have demonstrated superior rates of deeper and faster molecular responses compared to imatinib in newly diagnosed CML patients.[7][8][9] However, this has not consistently translated into a significant overall survival advantage in all studies. | [7][8][9] |
| Bosutinib vs. Imatinib | In the BELA trial for newly diagnosed CML, bosutinib did not meet the primary endpoint of a superior complete cytogenetic response at 12 months compared to imatinib. However, it did show a higher rate of major molecular response.[9] | [9] |
| Asciminib vs. Bosutinib | In the ASCEMBL trial for patients with CML previously treated with two or more TKIs, asciminib showed a significantly higher major molecular response rate at 24 weeks compared to bosutinib (25.5% vs. 13.2%). | [6] |
| Asciminib vs. Investigator-Selected TKIs | In the ASC4FIRST trial for newly diagnosed CML, asciminib demonstrated a superior major molecular response rate at 48 weeks compared to investigator-selected standard-of-care TKIs. | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below is a generalized protocol for evaluating TKI efficacy in a CML xenograft mouse model, compiled from various sources.[5][11][12][13][14][15][16]
CML Xenograft Mouse Model Protocol
1. Cell Lines and Animal Models:
-
Cell Lines: Human CML cell lines (e.g., K562, KCL-22) or patient-derived CML cells are commonly used. For studies involving specific mutations, cell lines engineered to express mutant BCR-ABL1 (e.g., T315I) are utilized.
-
Animal Models: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), are required to prevent rejection of human cells.
2. Tumor Implantation:
-
CML cells are harvested during their logarithmic growth phase.
-
A specific number of cells (typically 1 x 106 to 10 x 106) are resuspended in a suitable medium, often mixed with Matrigel, to facilitate tumor establishment.
-
The cell suspension is subcutaneously injected into the flank of the mice.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups.
-
TKIs are typically administered orally via gavage, once or twice daily, at specified doses. The vehicle used for the control group should be identical to that used for the TKI formulation.
4. Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volumes are monitored throughout the study. The percentage of tumor growth inhibition (%TGI) is a key endpoint.
-
Survival Analysis: Mice are monitored for signs of toxicity and morbidity. The study may be terminated when tumors in the control group reach a maximum allowable size or when animals show signs of distress. Overall survival is a critical measure of efficacy.
-
Body Weight: Animal body weight is monitored as an indicator of drug toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated BCR-ABL1 and its downstream targets (e.g., CRKL) to confirm target engagement by the TKI.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of tyrosine kinase inhibitors on a mouse chronic myeloid leukemia model and chronic myeloid leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapies with ponatinib and asciminib in a preclinical model of chronic myeloid leukemia blast crisis with compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allografting for Bosutinib, Imatinib, Nilotinib, Dasatinib, and Interferon Resistant Chronic Myeloid Leukemia without ABL Kinase Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bosutinib Versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asciminib Shows Superior Efficacy vs Standard-of-Care Frontline TKIs in CML - The ASCO Post [ascopost.com]
- 11. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. international-biopharma.com [international-biopharma.com]
- 13. medium.com [medium.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of HG-7-85-01 Against Next-Generation Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with the development of next-generation tyrosine kinase inhibitors (TKIs) aimed at overcoming resistance and improving selectivity. HG-7-85-01 is a type II ATP-competitive kinase inhibitor with a distinct profile, showing potent activity against several key oncogenic drivers, including RET, BCR-ABL (wild-type and T315I mutant), PDGFRα, and KIT. This guide provides an objective comparison of this compound's performance against leading next-generation TKIs for each of these targets, supported by experimental data.
I. RET (Rearranged during Transfection) Inhibition
This compound demonstrates inhibitory activity against wild-type RET. The current standard of care for RET-driven malignancies, such as certain types of non-small cell lung cancer and thyroid cancer, involves highly selective next-generation RET inhibitors like selpercatinib (B610774) and pralsetinib (B610190). An emerging next-generation inhibitor, TPX-0046, is also included in this comparison for a forward-looking perspective.
Data Presentation: Biochemical and Cellular Potency Against RET
| Target/Cell Line | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) | TPX-0046 IC50 (nM) |
| Biochemical | ||||
| RET (Wild-Type) | 30[1][2] | ~0.4-5.2[3] | ~0.4[4] | Low nM potency[5][6] |
| RET V804M (Gatekeeper) | - | ~5.2[7] | 0.4[4] | - |
| RET G810R/C/S (Solvent Front) | - | >100 (G810R)[3] | >100 (G810R)[3] | 1-17[8] |
| Cellular | ||||
| TT (RET M918T) | - | 12.7[7] | - | ~1[5][8] |
| LC-2/ad (CCDC6-RET) | - | 25.1[7] | - | ~1[5][8] |
| Ba/F3 (KIF5B-RET) | - | - | - | ~1[5][8] |
| Ba/F3 (KIF5B-RET G810R) | - | - | - | 17[9][10] |
Signaling Pathway: RET Inhibition
Both this compound, selpercatinib, and pralsetinib are ATP-competitive inhibitors that block the kinase activity of RET. This inhibition prevents the autophosphorylation of the RET receptor and the subsequent activation of downstream oncogenic signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ulab360.com [ulab360.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of HG-7-85-01 Resistance Mutations Versus Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in targeted cancer therapy. A primary driver of this resistance is the emergence of mutations within the kinase domain of the target protein, which can impair drug binding and efficacy. HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor designed to overcome some of these resistance mechanisms. This guide provides a comprehensive comparison of the resistance mutation profiles of this compound and other prominent TKIs, supported by experimental data. We will delve into its activity against key oncogenic kinases including BCR-ABL, c-MET, PDGFRα, and KIT, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
This compound distinguishes itself as a type II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This mechanism provides an advantage over many type I inhibitors, which bind to the active "DFG-in" conformation and can be rendered ineffective by mutations that favor this active state or sterically hinder drug binding. A notable example is the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first and second-generation TKIs.[1]
Comparative Efficacy Against BCR-ABL Mutants
This compound has demonstrated significant potency against wild-type BCR-ABL and a range of clinically relevant mutants, most notably the T315I gatekeeper mutation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other widely used BCR-ABL TKIs, derived from cellular proliferation assays.
| BCR-ABL Mutant | This compound (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 5 |
| T315I | 3 - 140 | >10000 | >1000 | >3000 | 2 - 10 |
| M351T | 10 - 60 | 1000 - 5000 | 5 | 50 | 2 |
| F359V | 100 - 200 | 5000 - 10000 | 10 | 100 | 2 |
Data compiled from multiple sources.[2]
Comparative Efficacy Against c-MET Mutants
Resistance to c-MET inhibitors is often mediated by mutations in the kinase domain, particularly at positions D1228 and Y1230 for type I inhibitors. As a type II inhibitor, this compound is hypothesized to have activity against some of these resistant mutants. The following table provides a comparative overview of the efficacy of various TKIs against c-MET mutations.
| c-MET Mutant | This compound (IC50 nM) | Crizotinib (Type I) (IC50 nM) | Savolitinib (Type Ib) (IC50 nM) | Cabozantinib (Type II) (IC50 nM) |
| Wild-type | Data not available | ~5-20 | ~5 | ~5-10 |
| D1228N | Data not available | >1000 | >1000 | ~50-100 |
| Y1230C | Data not available | >1000 | >1000 | ~20-50 |
| M1268T | Data not available | ~5-20 | ~2-5 | Data not available |
Comparative Efficacy Against PDGFRα and KIT Mutants
Mutations in PDGFRα and KIT are key drivers in gastrointestinal stromal tumors (GIST) and other malignancies. The gatekeeper mutations PDGFRα T674I and KIT T670I, analogous to BCR-ABL T315I, confer resistance to imatinib. This compound has shown activity against these mutations.
| Kinase Mutant | This compound (IC50 nM) | Imatinib (IC50 nM) | Sunitinib (IC50 nM) | Avapritinib (IC50 nM) |
| PDGFRα T674I | Responsive (IC50 not specified) | Resistant | Sensitive | Sensitive |
| PDGFRα D842V | Data not available | >1000 | >1000 | ~0.2-2.5 |
| KIT T670I | ~100-200 (cellular) | >1000 | ~50-100 | Sensitive |
| KIT V654A | Data not available | >1000 | ~10-50 | Sensitive |
| KIT D816V | Data not available | >1000 | ~100-500 | ~0.2-0.7 |
Data for this compound is from preclinical studies.[1] Data for other TKIs is compiled from multiple sources.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in various cancers.
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., BCR-ABL, c-MET, PDGFRα, KIT)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a 2x kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a 2x ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Proliferation Assay (MTT/MTS Assay)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., Ba/F3) engineered to express wild-type or mutant kinases
-
Appropriate cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
Safety Operating Guide
Proper Disposal of HG-7-85-01: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for HG-7-85-01, a potent c-Met and RON kinase inhibitor.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. Key data for this compound is summarized below.
| Property | Value |
| Molecular Weight | 608.68 g/mol [1][2] |
| Chemical Formula | C31H31F3N6O2S[2] |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1] |
| Storage | Store powder at -20°C for the long term. Stock solutions in DMSO should be stored at -80°C for up to 6 months.[3] |
Safe Handling and Personal Protective Equipment (PPE)
Before disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Handling Precautions:
-
Handle the compound in a well-ventilated area or within a chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Given that the compound may be hygroscopic, it is recommended to handle it in a dry environment and store it in a desiccator.[3]
Recommended Personal Protective Equipment (PPE):
-
Lab Coat: A standard lab coat should be worn to protect street clothes.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[3]
Step-by-Step Disposal Procedure
While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedure is based on best practices for the disposal of similar research compounds. Always consult your institution's specific chemical waste disposal procedures and the vendor-provided SDS for the most comprehensive safety and handling information. [3]
-
Waste Identification and Segregation:
-
Properly label all waste containers with the full chemical name: "this compound".
-
Segregate waste containing this compound from other laboratory waste streams to avoid accidental reactions.
-
-
Disposal of Unused Solid Compound:
-
If the original container is empty, it should be triple-rinsed with a suitable solvent (such as DMSO, followed by ethanol (B145695) or isopropanol). The rinsate should be collected as hazardous waste.
-
Place unused or expired solid this compound in a clearly labeled, sealed container for hazardous waste.
-
-
Disposal of Solutions:
-
Solutions of this compound, including stock solutions in DMSO and working dilutions, should be collected in a designated, leak-proof hazardous waste container.
-
Do not pour solutions of this compound down the drain.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.
-
Collect these materials in a designated hazardous waste bag or container for solid waste.
-
-
Waste Pickup:
-
Arrange for the pickup of all hazardous waste containing this compound with your institution's Environmental Health and Safety (EHS) department.
-
Experimental Workflow: Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound and associated materials.
References
Safeguarding Your Research: A Guide to Handling HG-7-85-01
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for the handling, use, and disposal of HG-7-85-01, a potent c-Met and RON kinase inhibitor. Given its nature as a highly active small molecule, all personnel must adhere to the following protocols to ensure personal safety and maintain experimental integrity. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the vendor for the most comprehensive safety and handling information.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to minimize exposure risk. The required level of protection varies depending on the procedure being performed.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. |
| Gloves: Double-gloving with nitrile gloves is required. Change immediately if contaminated. | |
| Eye Protection: Chemical splash goggles providing a complete seal around the eyes. | |
| Lab Coat: A dedicated, non-absorbent, or disposable lab coat. | |
| Ventilation: All weighing and aliquoting must be conducted within a certified chemical fume hood or a powder containment hood. | |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. |
| Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing. | |
| Lab Coat: Standard laboratory coat. | |
| Ventilation: Work should be performed in a chemical fume hood. | |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. |
| Eye Protection: Safety glasses. | |
| Lab Coat: Standard laboratory coat. | |
| Ventilation: All procedures should be carried out in a certified biological safety cabinet (BSC). |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Receiving and Storage:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term | Protect from light and moisture. The compound may be hygroscopic; store in a desiccator in a dry environment.[2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Working Dilutions | -20°C | Up to 1 month | Prepare fresh from stock solution as needed.[2] |
Handling Procedures:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, disposable lab coats) in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Decontamination | Decontaminate all non-disposable equipment that has been in contact with this compound. |
Disposal of all waste must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow and Signaling Pathway
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Simplified c-Met/RON Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the c-Met/RON signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
